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  • Product: 5-Undecyn-1-OL
  • CAS: 69222-09-9

Core Science & Biosynthesis

Foundational

High-Resolution Mass Spectrometry for the Determination of Molecular Weight and Exact Mass of 5-Undecyn-1-ol: A Technical Guide

Executive Summary The precise determination of molecular weight and exact mass is a foundational requirement in drug development, metabolomics, and synthetic chemistry. For 5-Undecyn-1-ol (a linear aliphatic alkyne alcoh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise determination of molecular weight and exact mass is a foundational requirement in drug development, metabolomics, and synthetic chemistry. For 5-Undecyn-1-ol (a linear aliphatic alkyne alcohol), traditional mass spectrometry approaches often yield suboptimal results due to the molecule's lack of highly basic functional groups, which leads to poor ionization efficiency in standard positive Electrospray Ionization (ESI+).

This whitepaper provides an in-depth, self-validating analytical framework for the exact mass determination of 5-Undecyn-1-ol. By shifting from standard protonation to targeted metal-ion adduction—specifically utilizing the soft Lewis acid-base interactions between silver ions (Ag⁺) and the alkyne π -system—researchers can achieve high-fidelity isotopic profiling and exact mass validation using High-Resolution Mass Spectrometry (HRMS).

Chemical Profile & Theoretical Mass Calculations

5-Undecyn-1-ol ( C11​H20​O ) consists of an 11-carbon aliphatic chain with a terminal hydroxyl group and an internal triple bond at the C5 position.

In HRMS, distinguishing between the average molecular weight (used for stoichiometry) and the monoisotopic exact mass (used for molecular identification) is critical. The exact mass is calculated using the mass of the most abundant isotope for each element (e.g., 12C , 1H , 16O ), as defined by the [1]. High-resolution instruments (like Orbitraps or Q-TOFs) measure this exact mass to within parts-per-million (ppm) accuracy, allowing for the exclusion of isobaric interferences.

Table 1: Theoretical Mass Profile of 5-Undecyn-1-ol
ParameterValueDerivation / Isotopic Basis
Chemical Formula C11​H20​O -
Average Molecular Weight 168.280 g/mol Based on standard terrestrial atomic weights
Monoisotopic Exact Mass 168.1514 Da 12C , 1H , 16O
[M+H]+ Exact Mass 169.1587 DaAddition of a proton ( 1H+ )
[M+Na]+ Exact Mass 191.1412 DaAddition of Sodium ( 23Na+ )
[M+107Ag]+ Exact Mass 275.0565 DaAddition of Silver-107 ( 107Ag+ )
[M+109Ag]+ Exact Mass 277.0562 DaAddition of Silver-109 ( 109Ag+ )

Ionization Strategies & Mechanistic Causality

The core challenge in analyzing 5-undecyn-1-ol is its ionization. Aliphatic alcohols and alkynes have low proton affinities. Consequently, standard ESI(+) often results in weak [M+H]+ signals or extensive in-source fragmentation (e.g., loss of water, [M+H−H2​O]+ ).

The Causality of Silver Adduction: To bypass poor proton affinity, we exploit the high electron density of the alkyne's π -bond. According to established organometallic mechanisms, silver cations act as carbophilic Lewis acids that readily coordinate with the π -electrons of alkynes to form stable π -complexes. This mechanism is well-documented in studies utilizing[2]. By infusing silver nitrate ( AgNO3​ ) post-column, we intentionally force the formation of [M+Ag]+ adducts. This not only dramatically enhances the signal-to-noise ratio but also provides a highly specific isotopic signature.

Fig 2: Ionization strategy decision tree highlighting the causality of silver adduction efficacy.

Analytical Workflow: HRMS Strategy

To ensure a self-validating system, the workflow must account for instrumental drift and carryover. The following architecture integrates sample preparation, targeted adduction, and real-time mass calibration.

Fig 1: HRMS analytical workflow for 5-undecyn-1-ol exact mass determination via Ag+ adduction.

Experimental Protocol for Exact Mass Determination

This protocol is designed to be self-validating. The inclusion of a lock mass ensures that any temperature or electronic fluctuations in the mass analyzer are corrected in real-time, guaranteeing sub-5 ppm mass accuracy.

Step 1: Reagent and Sample Preparation
  • Analyte Dilution: Dissolve 5-undecyn-1-ol in LC-MS grade methanol to achieve a final concentration of 1 µg/mL.

  • Adduct Solution: Prepare a 10 µM solution of Silver Nitrate ( AgNO3​ ) in LC-MS grade methanol. Causality: Methanol is chosen over water to ensure the solubility of the aliphatic chain while supporting ESI droplet evaporation.

  • Lock Mass Solution: Prepare a 200 ng/mL solution of Leucine Enkephalin in 50:50 Methanol:Water (0.1% Formic Acid).

Step 2: System Setup and Post-Column Infusion
  • Bypass the analytical LC column to prevent silver precipitation on the stationary phase. Use a direct flow injection analysis (FIA) setup.

  • Set the primary LC pump to deliver 50:50 Methanol:Water at 0.2 mL/min.

  • Connect the AgNO3​ adduct solution to a syringe pump. Interface this with the main LC flow via a zero-dead-volume T-junction prior to the ESI source, infusing at 5 µL/min.

Step 3: HRMS Parameters (Orbitrap/Q-TOF)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 275°C.

  • Mass Resolution: Set to 140,000 (at m/z 200) to easily resolve the isotopic fine structure.

  • Self-Validation (Lock Mass): Co-infuse the Leucine Enkephalin solution. Configure the instrument software to lock onto the [M+H]+ ion of Leucine Enkephalin at m/z 556.2771 . This acts as an internal standard, continuously calibrating the mass axis.

Step 4: Execution and Blank Validation
  • Blank Run: Inject pure methanol. Causality: This validates the absence of isobaric background noise and ensures no carryover from previous analyses.

  • Sample Injection: Inject 5 µL of the 5-undecyn-1-ol sample. Acquire data over a mass range of m/z 100–500 for 2 minutes.

Data Analysis & Isotopic Profiling

Upon data acquisition, the exact mass is validated not just by a single peak, but by the isotopic distribution dictated by the silver adduction.

Silver naturally occurs as two stable isotopes: 107Ag (51.84% abundance) and 109Ag (48.16% abundance). Therefore, a successful adduction of 5-undecyn-1-ol will yield a distinct, nearly 1:1 intensity doublet in the mass spectrum:

  • Peak 1: m/z 275.0565 ( [M+107Ag]+ )

  • Peak 2: m/z 277.0562 ( [M+109Ag]+ )

Acceptance Criteria: To confirm the identity and exact mass, the measured m/z must fall within ± 3 ppm of the theoretical exact mass. Furthermore, the isotopic ratio of the m/z 275 to m/z 277 peaks must be approximately 1.07:1.00. This dual-layered validation (exact mass + isotopic signature) ensures absolute scientific integrity in the characterization of the compound.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW). Best Measurements of Isotopic Composition. URL:[Link]

  • Standard atomic weights of the elements 2020 (IUPAC Technical Report). Office of Scientific and Technical Information (OSTI). URL:[Link]

  • Ag NMR as a Tool for Mechanistic Studies of Ag-Catalyzed Reactions: Evidence for in Situ Formation of Alkyn-1-yl Silver from Alkynes and Silver Salts. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Silver-Catalyzed Csp−H and Csp−Si Bond Transformations and Related Processes. Chemical Reviews - ACS Publications. URL:[Link]

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Exploratory

A Technical Guide to the FTIR Spectroscopy of 5-Undecyn-1-OL: Elucidating the Vibrational Signatures of Alkyne and Hydroxyl Moieties

This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) absorption frequencies for the key functional groups in 5-undecyn-1-ol: the internal alkyne (C≡C) and the primary h...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) absorption frequencies for the key functional groups in 5-undecyn-1-ol: the internal alkyne (C≡C) and the primary hydroxyl (-OH) group. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical considerations for identifying and interpreting the vibrational signatures of this bifunctional molecule.

Introduction: The Role of FTIR in Molecular Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of molecular compounds.[1] By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which reveals a unique fingerprint of the molecule's vibrational modes.[1] This guide will focus on the characteristic absorption bands of the alkyne and hydroxyl functional groups within the 5-undecyn-1-ol molecule, providing the foundational knowledge for its unambiguous identification and characterization.

The Vibrational Signature of the Internal Alkyne

The carbon-carbon triple bond (C≡C) of an alkyne is a key functional group with a distinctive, though often subtle, signature in the infrared spectrum.

The C≡C Stretching Vibration

The stretching vibration of the C≡C bond in internal alkynes typically appears in the spectral region of 2100-2260 cm⁻¹ .[2][3] This absorption is generally weak in the infrared spectrum.[3] The low intensity is a direct consequence of the symmetrical nature of the internal alkyne; the stretching of the C≡C bond results in a very small change in the dipole moment, which is a prerequisite for a strong IR absorption.[4] In a perfectly symmetrical internal alkyne, this peak may be completely absent. For 5-undecyn-1-ol, the asymmetry introduced by the different alkyl chains on either side of the triple bond allows for a weak absorption to be observed.

It is crucial to note that while weak in FTIR, the C≡C stretching vibration of internal alkynes produces a strong signal in Raman spectroscopy, which is a complementary vibrational spectroscopy technique.[5][6][7] The Raman signal for internal alkynes is typically observed around 2200 cm⁻¹ .[5][6][7]

The Multifaceted Signature of the Primary Hydroxyl Group

The hydroxyl (-OH) group of a primary alcohol like 5-undecyn-1-ol gives rise to two prominent and highly informative absorption bands: the O-H stretching vibration and the C-O stretching vibration.

The O-H Stretching Vibration: A Probe of Intermolecular Interactions

The position and shape of the O-H stretching band are exquisitely sensitive to the presence of hydrogen bonding.

  • Free (Non-Hydrogen-Bonded) O-H Stretch: In the vapor phase or in very dilute solutions in a non-polar solvent, where intermolecular hydrogen bonding is minimized, a sharp and relatively weak absorption band is observed in the range of 3584-3700 cm⁻¹ .[8][9]

  • Hydrogen-Bonded O-H Stretch: In a neat liquid sample or a concentrated solution, the hydroxyl groups of 5-undecyn-1-ol molecules will form intermolecular hydrogen bonds. This interaction weakens the O-H bond, causing the stretching vibration to absorb at a lower frequency.[8] Consequently, a strong and characteristically broad absorption band appears in the region of 3200-3550 cm⁻¹ .[8] The broadness of this band is due to the presence of a variety of hydrogen-bonded species (dimers, trimers, and larger aggregates) in the sample, each with a slightly different O-H bond strength.[8]

The concentration of the alcohol solution directly impacts the relative intensities of the free and hydrogen-bonded O-H bands. As concentration increases, the broad hydrogen-bonded band will intensify at the expense of the sharp free O-H band.[8][10]

The C-O Stretching Vibration

The stretching vibration of the carbon-oxygen single bond in a primary alcohol is a strong absorption that is typically found in the fingerprint region of the spectrum, between 1000 and 1075 cm⁻¹ . This band is a reliable indicator of the presence of a primary alcohol functionality.

Summary of Expected FTIR Absorption Frequencies for 5-Undecyn-1-OL

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity Appearance
Alkyne (C≡C)C≡C Stretch2100-2260WeakSharp
Hydroxyl (O-H)O-H Stretch (Hydrogen-Bonded)3200-3550StrongBroad
Hydroxyl (O-H)O-H Stretch (Free)3584-3700Weak to MediumSharp
Primary Alcohol (C-O)C-O Stretch1000-1075StrongSharp
Alkane (C-H)C-H Stretch2850-3000StrongMultiple sharp peaks

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of Liquid 5-Undecyn-1-OL

This section provides a standardized procedure for obtaining the FTIR spectrum of a liquid sample such as 5-undecyn-1-ol using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid analysis.

Instrumentation and Materials
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

  • Sample of 5-undecyn-1-ol

  • Volatile solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Step-by-Step Procedure
  • Instrument Preparation: Power on the FTIR spectrometer and allow it to complete its startup and diagnostic checks. To minimize atmospheric interference from water and carbon dioxide, purge the sample compartment with dry air or nitrogen.

  • ATR Crystal Cleaning: It is critical to have a clean ATR crystal. Apply a small amount of a volatile solvent like isopropanol to a lint-free wipe and gently clean the crystal surface. Allow the solvent to evaporate completely.[11]

  • Background Spectrum Acquisition: With the clean, dry ATR crystal in place, acquire a background spectrum. This spectrum will account for the absorbance of the ATR crystal and the ambient atmosphere and will be automatically subtracted from the sample spectrum.[11] A typical scanning range for organic molecules is 4000 cm⁻¹ to 400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans are generally sufficient for a high-quality spectrum.[11]

  • Sample Application: Place a small drop of 5-undecyn-1-ol onto the center of the ATR crystal, ensuring the entire surface of the crystal is covered.[11]

  • Sample Spectrum Acquisition: Collect the FTIR spectrum of the sample using the same parameters as the background scan.[11]

  • Data Processing: The spectrometer's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Visualizing the Molecular Structure and Key Vibrational Modes

To aid in the conceptual understanding of the vibrational modes, the following diagrams are provided.

Caption: Molecular structure of 5-undecyn-1-ol.

cluster_alkyne Alkyne Vibrations cluster_hydroxyl Hydroxyl Vibrations C≡C_Stretch C≡C Stretch (2100-2260 cm⁻¹) Weak, Sharp OH_Stretch_HBond O-H Stretch (H-Bonded) (3200-3550 cm⁻¹) Strong, Broad OH_Stretch_Free O-H Stretch (Free) (3584-3700 cm⁻¹) Weak-Medium, Sharp CO_Stretch C-O Stretch (1000-1075 cm⁻¹) Strong, Sharp 5-Undecyn-1-ol 5-Undecyn-1-ol 5-Undecyn-1-ol->C≡C_Stretch 5-Undecyn-1-ol->OH_Stretch_HBond 5-Undecyn-1-ol->OH_Stretch_Free 5-Undecyn-1-ol->CO_Stretch

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Foundational

Preliminary Investigation of 5-Undecyn-1-OL in Lipid-Based Drug Delivery Systems: A Technical Guide

Abstract The continuous evolution of drug delivery technologies is paramount for enhancing the therapeutic efficacy and safety of pharmaceutical agents. Lipid-based drug delivery systems (LBDDS) have garnered significant...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The continuous evolution of drug delivery technologies is paramount for enhancing the therapeutic efficacy and safety of pharmaceutical agents. Lipid-based drug delivery systems (LBDDS) have garnered significant attention due to their biocompatibility and versatility in encapsulating a wide range of drug molecules.[1][2][3] This technical guide provides a comprehensive preliminary investigation into the potential of 5-Undecyn-1-OL, a novel alkynol, as a functional excipient in the formulation of LBDDS, specifically focusing on Solid Lipid Nanoparticles (SLNs). We will delve into the rationale for its selection, detailed formulation protocols, and a suite of characterization techniques to assess the physicochemical properties, drug release kinetics, and in vitro cellular interactions of these novel nanoparticles. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies to explore the utility of 5-Undecyn-1-OL in creating next-generation drug delivery vehicles.

Introduction: The Imperative for Advanced Drug Delivery Solutions

The pharmaceutical landscape is replete with promising therapeutic candidates that fail to reach the market due to challenges such as poor aqueous solubility, low bioavailability, and rapid in vivo degradation.[4][5] Lipid-based drug delivery systems have emerged as a robust strategy to overcome these hurdles.[2][5] These systems, which include liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), leverage the biocompatibility and diverse physicochemical properties of lipids to protect drug payloads and facilitate their transport across biological barriers.[3][6][7]

SLNs, in particular, offer distinct advantages such as high stability, controlled drug release, and the avoidance of organic solvents in some preparation methods.[8][9] They are composed of a solid lipid core that can encapsulate lipophilic drugs, stabilized by a layer of surfactants.[10] The choice of lipid is a critical determinant of the SLN's performance, influencing drug loading, release characteristics, and overall stability.[5]

This guide introduces 5-Undecyn-1-OL as a candidate for incorporation into SLN formulations. The presence of both a hydroxyl group and an alkyne functional group within its C11 backbone presents intriguing possibilities for modulating the physicochemical properties of the lipid matrix and for potential surface functionalization via "click" chemistry.[11]

5-Undecyn-1-OL: A Profile of a Potential Game-Changer

5-Undecyn-1-OL is an alkynol with the molecular formula C11H20O.[12] Its structure, featuring a terminal hydroxyl group and an internal triple bond, imparts a unique combination of polarity and lipophilicity.

Physicochemical Properties of 5-Undecyn-1-OL:

PropertyValueSource
Molecular FormulaC11H20O[12]
CAS Number69222-09-9[12]

The rationale for investigating 5-Undecyn-1-OL in LBDDS is threefold:

  • Modulation of Lipid Matrix Crystallinity: The kink introduced by the alkyne group may disrupt the crystalline order of the solid lipid matrix, potentially creating more imperfections to accommodate higher drug loading and influence the drug release profile.

  • Enhanced Drug Solubilization: The unique chemical structure of 5-Undecyn-1-OL may offer improved solubilization capacity for certain drug molecules compared to traditional saturated lipids.

  • Potential for Surface Functionalization: The alkyne group serves as a handle for covalent modification via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry).[11] This opens up avenues for attaching targeting ligands, stealth agents (e.g., PEG), or imaging probes to the surface of the nanoparticles.

Formulation of 5-Undecyn-1-OL-based Solid Lipid Nanoparticles (SLNs)

This section provides a detailed protocol for the formulation of SLNs incorporating 5-Undecyn-1-OL using the hot homogenization and ultrasonication method. This technique is widely adopted due to its simplicity and effectiveness in producing nanoparticles with a narrow size distribution.[13]

Materials
  • Solid Lipid: A mixture of a high-melting point lipid (e.g., Glyceryl behenate - Compritol® 888 ATO) and 5-Undecyn-1-OL.

  • Model Drug: A lipophilic drug (e.g., Curcumin, Paclitaxel).

  • Surfactant: A non-ionic surfactant (e.g., Polysorbate 80 - Tween® 80).[10]

  • Co-surfactant (Optional): A secondary surfactant to enhance stability (e.g., Soy lecithin).

  • Aqueous Phase: Deionized water.

Experimental Protocol: Hot Homogenization and Ultrasonication
  • Preparation of the Lipid Phase:

    • Accurately weigh the solid lipid (e.g., Glyceryl behenate) and 5-Undecyn-1-OL. The ratio can be varied to investigate its effect on nanoparticle properties (e.g., 9:1, 8:2 w/w).

    • Add the model drug to the lipid mixture.

    • Heat the mixture to approximately 5-10°C above the melting point of the solid lipid with continuous stirring until a clear, homogenous lipid melt is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (and co-surfactant, if used) in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes. This forms a coarse oil-in-water (o/w) pre-emulsion.

  • Nanoparticle Formation:

    • Immediately subject the hot pre-emulsion to high-power probe ultrasonication for 5-15 minutes. The sonication process breaks down the coarse droplets into nano-sized particles.

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form the SLNs.

  • Purification (Optional):

    • To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified by centrifugation or dialysis.

Diagram of the SLN Formulation Workflow

SLN_Formulation cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_emulsification Emulsification & Nanoparticle Formation L1 Weigh Solid Lipid & 5-Undecyn-1-OL L2 Add Model Drug L1->L2 L3 Heat and Melt (T > m.p.) L2->L3 E1 High-Speed Homogenization (Pre-emulsion) L3->E1 A1 Dissolve Surfactant in Water A2 Heat to Same Temperature A1->A2 A2->E1 E2 Probe Ultrasonication E1->E2 E3 Cooling in Ice Bath E2->E3 E4 Solid Lipid Nanoparticles (SLNs) E3->E4

Caption: Workflow for the formulation of 5-Undecyn-1-OL-based SLNs.

Physicochemical Characterization of 5-Undecyn-1-OL SLNs

Thorough characterization is essential to ensure the quality, stability, and performance of the formulated SLNs.[14][15]

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial as they influence the stability, in vivo fate, and cellular uptake of the nanoparticles.[14][16]

  • Method: Dynamic Light Scattering (DLS) is the standard technique for measuring particle size and PDI.[14] Zeta potential is determined by electrophoretic light scattering.

  • Expected Outcome: A particle size in the range of 100-300 nm with a PDI value below 0.3 is generally considered acceptable for drug delivery applications, indicating a homogenous population.[13] The zeta potential provides an indication of the surface charge and, consequently, the colloidal stability of the dispersion. A value of ±30 mV is often associated with good stability.[13]

Entrapment Efficiency (EE) and Drug Loading (DL)

EE and DL quantify the amount of drug successfully encapsulated within the nanoparticles.

  • Method:

    • Separate the unencapsulated drug from the SLN dispersion using ultracentrifugation or centrifugal filter units.

    • Quantify the amount of free drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate EE and DL using the following equations:

    EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

  • Causality: The incorporation of 5-Undecyn-1-OL may influence EE and DL by altering the lipid matrix structure and the drug's solubility within it.

Morphological and Structural Analysis

Visualizing the nanoparticles provides direct evidence of their size, shape, and surface morphology.

  • Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to observe the nanoparticles.[14]

  • Expected Outcome: The micrographs should reveal spherical nanoparticles with a relatively uniform size distribution.

Crystalline and Thermal Behavior

Differential Scanning Calorimetry (DSC) is employed to investigate the melting and crystallization behavior of the lipid components and the drug within the SLNs.

  • Method: Analyze the bulk lipid, the pure drug, a physical mixture, and the lyophilized SLN formulation.

  • Interpretation: A shift in the melting peak of the lipid in the SLN formulation compared to the bulk lipid can indicate the presence of a less ordered crystalline structure, which is often desirable for higher drug loading. The absence or broadening of the drug's melting peak in the SLN thermogram suggests that the drug is in an amorphous or molecularly dispersed state within the lipid matrix.

Table of Expected Physicochemical Properties:

ParameterTarget RangeRationale
Particle Size100 - 300 nmOptimal for cellular uptake and avoiding rapid clearance.[16]
Polydispersity Index (PDI)< 0.3Indicates a narrow and uniform size distribution.[13]
Zeta Potential> ±30 mVSuggests good colloidal stability due to electrostatic repulsion.[13]
Entrapment Efficiency (EE)> 70%High encapsulation minimizes drug loss and improves therapeutic index.
Drug Loading (DL)Dependent on drug and lipidA higher loading capacity is generally desirable.

In Vitro Drug Release Studies

Evaluating the drug release profile is critical for predicting the in vivo performance of the delivery system.[17]

Experimental Protocol: Dialysis Bag Method

The dialysis membrane technique is a common and effective method for studying drug release from nanoparticulate systems.[18][19]

  • Preparation:

    • Hydrate a dialysis membrane with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

    • Place a known amount of the SLN dispersion into the dialysis bag and seal it.

  • Release Study:

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing a small amount of a solubilizing agent like Tween 80 to maintain sink conditions).

    • Maintain the system at 37°C with constant, gentle stirring.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw aliquots of the release medium and replace them with fresh medium to maintain a constant volume.

    • Quantify the drug concentration in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Data Analysis:

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Diagram of the In Vitro Drug Release Setup

Drug_Release cluster_beaker Release Medium (37°C, Stirring) Beaker DialysisBag Dialysis Bag SLN Dispersion ReleaseMedium Release Medium (PBS, pH 7.4) DialysisBag->ReleaseMedium Drug Diffusion Sampling Aliquot Sampling ReleaseMedium->Sampling At Time Intervals Analysis Drug Quantification (HPLC/UV-Vis) Sampling->Analysis

Caption: In vitro drug release testing using the dialysis bag method.

Preliminary In Vitro Biocompatibility and Cellular Uptake

Initial assessment of the biocompatibility and cellular interaction of the novel formulation is a crucial step.[20][21]

Biocompatibility Assessment
  • Method: The MTT or XTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used as an indicator of cytotoxicity.[20][22]

    • Seed a suitable cell line (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the 5-Undecyn-1-OL SLNs (and empty SLNs as a control) for a specified period (e.g., 24 or 48 hours).

    • Add the MTT or XTT reagent and incubate.

    • Measure the absorbance using a microplate reader.

  • Interpretation: The cell viability is expressed as a percentage relative to untreated control cells. High cell viability across a range of concentrations suggests good biocompatibility.

Cellular Uptake Study
  • Method: Qualitative and quantitative assessment of nanoparticle internalization by cells can be performed using fluorescence microscopy and flow cytometry, respectively.[23][24][25]

    • For this, a fluorescently labeled version of the SLNs is required. This can be achieved by encapsulating a fluorescent dye (e.g., Coumarin-6) or by using a fluorescently tagged lipid in the formulation.

    • Fluorescence Microscopy: Incubate cells with the fluorescent SLNs, then wash to remove non-internalized particles. Stain the cell nuclei (e.g., with DAPI) and/or cell membranes. Visualize the cells using a fluorescence microscope to observe the localization of the nanoparticles within the cells.

    • Flow Cytometry: Incubate cells with the fluorescent SLNs, wash, and then detach the cells. Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell, which corresponds to the amount of nanoparticle uptake.[23]

Logical Flow of Cellular Interaction Studies

Cellular_Studies Start 5-Undecyn-1-OL SLNs Cytotoxicity Biocompatibility Assessment (MTT/XTT Assay) Start->Cytotoxicity FluorescentSLN Formulate Fluorescently Labeled SLNs Start->FluorescentSLN Conclusion Assessment of Biocompatibility & Cellular Internalization Cytotoxicity->Conclusion Microscopy Qualitative Uptake (Fluorescence Microscopy) FluorescentSLN->Microscopy FlowCytometry Quantitative Uptake (Flow Cytometry) FluorescentSLN->FlowCytometry Microscopy->Conclusion FlowCytometry->Conclusion

Caption: Workflow for in vitro biocompatibility and cellular uptake studies.

Conclusion and Future Directions

This technical guide has outlined a systematic approach for the preliminary investigation of 5-Undecyn-1-OL as a novel component in solid lipid nanoparticles. The unique bifunctional nature of this alkynol presents a compelling rationale for its exploration in advanced drug delivery systems. The detailed protocols for formulation and characterization provide a solid foundation for researchers to build upon.

Future work should focus on:

  • Optimization of Formulation Parameters: A systematic study of the lipid-to-alkynol ratio, surfactant concentration, and process parameters to optimize particle size, drug loading, and release kinetics.

  • Surface Functionalization: Leveraging the alkyne group for the attachment of targeting moieties to enhance site-specific drug delivery.

  • In Vivo Studies: Progressing to animal models to evaluate the pharmacokinetic profile, biodistribution, and therapeutic efficacy of the 5-Undecyn-1-OL-based SLNs.

The exploration of novel excipients like 5-Undecyn-1-OL is a critical endeavor in the ongoing quest to develop safer and more effective drug therapies. The methodologies and insights provided herein are intended to catalyze further research and innovation in the dynamic field of lipid-based drug delivery.

References

  • Ghassemi, S., & Giardiello, M. (2022). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. Polymers, 14(17), 3638. [Link]

  • Singh, I., & Swami, R. (2021). A Comprehensive Review on Novel Lipid-Based Nano Drug Delivery. Journal of Drug Delivery and Therapeutics, 11(4-S), 172-181. [Link]

  • Wang, Y., et al. (2022). Characterization of lipid-based nanomedicines at the single-particle level. Acta Pharmaceutica Sinica B, 12(1), 1-13. [Link]

  • Nasir, A., & Khatoon, M. (2013). Formulation Considerations and Applications of Solid Lipid Nanoparticles. Journal of Drug Delivery & Therapeutics, 3(2), 123-132. [Link]

  • Donehoo, J. (2023). Analysis of Lipid Nanoparticles. LCGC International. [Link]

  • Mukherjee, S., Ray, S., & Thakur, R. S. (2009). Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System. Indian Journal of Pharmaceutical Sciences, 71(4), 349–358. [Link]

  • Al-Dulimi, Z. N., et al. (2023). Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin. Pharmaceutics, 15(11), 2530. [Link]

  • S., D. A., & J., A. E. (2023). Solid Lipid Nanoparticles (SLN): Formulation and Fabrication. UI Scholars Hub. [Link]

  • Coroș, M. T., et al. (2022). Challenges in the Physical Characterization of Lipid Nanoparticles. Pharmaceutics, 14(12), 2736. [Link]

  • Wang, D., et al. (2023). Multiparametric functional characterization of individual lipid nanoparticles using surface-sensitive light-scattering microscopy. Proceedings of the National Academy of Sciences, 120(22), e2221644120. [Link]

  • Le, S., et al. (2022). Size and Charge Characterization of Lipid Nanoparticles for mRNA Vaccines. Analytical Chemistry, 94(11), 4649–4656. [Link]

  • He, Y. (2018). Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? Drug Development & Delivery. [Link]

  • S, P., & G, S. (2014). Lipid-Based Drug Delivery Systems. Avicenna Journal of Medical Biotechnology, 6(2), 70–71. [Link]

  • CAS. (2024). The future of lipid-based drug delivery systems. [Link]

  • Fiel, C., et al. (2014). Assessing the In Vitro Drug Release from Lipid-Core Nanocapsules: a New Strategy Combining Dialysis Sac and a Continuous-Flow System. The AAPS Journal, 16(5), 1053–1061. [Link]

  • Creative Biolabs. (n.d.). Lipid-based Formulation Stability Evaluation Service. [Link]

  • D'Souza, S. (2014). In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. Dissolution Technologies, 21(3), 24-33. [Link]

  • ResearchGate. (2024). The measurement of cellular uptake of nanoparticles? [Link]

  • Åberg, C., et al. (2022). Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose. Frontiers in Computer Science, 4. [Link]

  • Shin, H., et al. (2020). Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. Nanoscale, 12(27), 14643-14652. [Link]

  • Patel, V., & Patel, P. (2023). Lipid-Based Drug Delivery Systems: Formulation and Stability Considerations for Enhanced Therapeutic Performance. ManTech Publications. [Link]

  • El-Kamel, A. H., et al. (2007). In vitro drug release mechanism from lipid nanocapsules (LNC). International Journal of Pharmaceutics, 345(1-2), 140-146. [Link]

  • D'Souza, S. (2019). In Vitro Performance Testing of Nanoparticulate Drug Products for Parenteral Administration. Dissolution Technologies, 26(3), 28-39. [Link]

  • Paul, M., et al. (2024). Unlocking Nano-Drug Potential: Revolutionizing In Vitro Dissolution Testing for Nanomedicines. Preprints.org. [Link]

  • Jain, A., et al. (2011). Stability Aspects of Liposomes. Indian Journal of Pharmaceutical Education and Research, 45(2), 190-200. [Link]

  • Gisbert-Jover, A., et al. (2021). In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. Nanomaterials, 11(8), 1891. [Link]

  • Behzadi, S., et al. (2017). Cellular Uptake of Nanoparticles: Journey Inside the Cell. Chemical Society Reviews, 46(14), 4218–4244. [Link]

  • Ghassemi, S., & Giardiello, M. (2022). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. MDPI. [Link]

  • NextSDS. (n.d.). 5-Undecyn-1-ol — Chemical Substance Information. [Link]

  • Chemical Synthesis Database. (n.d.). (5Z)-5-undecen-3-yn-1-ol. [Link]

  • Lin, C.-H., et al. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega, 7(18), 15835–15843. [Link]

  • Lin, C.-H., et al. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega, 7(18), 15835–15843. [Link]

  • National Center for Biotechnology Information. (n.d.). (5S)-dec-1-yn-5-ol. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Undecyne. PubChem Compound Database. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-undecyn-3-ol. [Link]

  • Al-Tabakha, M. M. (2010). Drug delivery systems: An updated review. Global Journal of Pharmacology, 4(3), 139-148. [Link]

  • Kronek, J., et al. (2013). Biocompatibility and Immunocompatibility Assessment of Poly(2-Oxazolines). IntechOpen. [Link]

  • Zhang, Y., et al. (2022). A nanoscale natural drug delivery system for targeted drug delivery against ovarian cancer: action mechanism, application enlightenment and future potential. Frontiers in Pharmacology, 13, 930811. [Link]

  • The Good Scents Company. (n.d.). 10-undecen-1-ol. [Link]

  • Schneid, T., et al. (2007). CO-alkene polymers are biocompatible scaffolds for primary urothelial cells in vitro and in vivo. BJU International, 99(5), 1149-1154. [Link]

  • King, H. L., et al. (2023). Current Development of Chemical Penetration Enhancers for Transdermal Insulin Delivery. Pharmaceutics, 15(3), 748. [Link]

  • Conde, J., et al. (2023). Evaluating Biocompatibility: From Classical Techniques to State-of-the-Art Functional Proteomics. International Journal of Molecular Sciences, 24(13), 11116. [Link]

Sources

Exploratory

Thermodynamic Stability and Thermal Degradation Pathways of 5-Undecyn-1-ol: A Technical Guide

Executive Summary 5-Undecyn-1-ol (CAS: 69222-09-9) is a bifunctional aliphatic molecule characterized by an 11-carbon chain, a terminal primary hydroxyl group, and an internal alkyne at the C5 position . In drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Undecyn-1-ol (CAS: 69222-09-9) is a bifunctional aliphatic molecule characterized by an 11-carbon chain, a terminal primary hydroxyl group, and an internal alkyne at the C5 position . In drug development and advanced material science, it serves as a critical intermediate for synthesizing lipid nanoparticles, targeted delivery vectors, and semiochemicals. However, subjecting this compound to high-temperature processing (e.g., melt extrusion, distillation, or accelerated aging) exposes it to complex thermal degradation risks. This whitepaper provides a rigorous, mechanistically grounded analysis of the thermodynamic stability and thermal degradation pathways of 5-Undecyn-1-ol, supported by self-validating analytical protocols.

Thermodynamic Stability & Bond Energetics

The thermal behavior of 5-Undecyn-1-ol is dictated by the distinct thermodynamic properties of its functional groups. While the internal alkyne (-C≡C-) is thermodynamically highly stable due to the immense energy required to break a carbon-carbon triple bond, it introduces kinetic vulnerabilities in the adjacent carbon atoms.

The propargylic C-H bonds (adjacent to the alkyne) are the weakest links in the hydrocarbon chain. When thermal energy is applied, homolytic cleavage of a propargylic C-H bond yields a radical that is highly stabilized by resonance with the adjacent π -system. Consequently, thermal degradation almost always initiates at either the terminal hydroxyl group (via dehydration) or the propargylic carbons (via radical formation) before the alkyne itself is compromised .

Quantitative Bond Energetics

The table below summarizes the theoretical bond dissociation energies (BDEs) that govern the thermal stability of 5-Undecyn-1-ol.

Bond TypeEstimated BDE (kJ/mol)Mechanistic Significance
C≡C (Alkyne) ~839Highly stable; resists direct thermal cleavage. Acts as a sink for cross-linking.
C-O (Hydroxyl) ~380Primary site for low-temperature thermal dehydration.
C-H (Propargylic) ~368Weakest C-H bond; primary initiation site for auto-oxidation and radical formation.
C-C (Aliphatic) ~347Susceptible to high-temperature homolytic scission and thermal cracking.

Mechanistic Pathways of Thermal Degradation

When exposed to escalating thermal stress under inert conditions, 5-Undecyn-1-ol undergoes three primary degradation pathways.

  • Dehydration ( β -elimination): At temperatures exceeding 180°C, the terminal alcohol undergoes intramolecular dehydration, releasing water and forming 1,5-undecenyne. This process is thermodynamically driven by the stability of the resulting alkene and is heavily accelerated by trace acidic impurities.

  • Alkyne Polymerization (Cross-linking): At temperatures above 250°C, the internal alkyne becomes susceptible to radical-initiated oligomerization. Alkynes can undergo thermally induced [2+2+2] cycloadditions or linear cross-linking, resulting in dark, viscous polyconjugated oligomers .

  • Homolytic Cleavage & β -Scission: Beyond 350°C, the aliphatic backbone undergoes catastrophic thermal cracking. The propargylic C-C and C-H bonds cleave homolytically, generating a cascade of alkyl radicals that propagate to form short-chain alkanes and alkenes . If trace oxygen is present, these pathways rapidly yield short-chain aldehydes .

Pathways A 5-Undecyn-1-ol (C11H20O) B Dehydration (Loss of H2O) A->B > 180°C C Alkyne Polymerization (Cross-linking) A->C > 250°C (Radical init.) D Homolytic Cleavage (C-C Bond Scission) A->D > 350°C (Thermal cracking) E 1,5-Undecenyne Isomers B->E F Polyconjugated Oligomers C->F G Short-chain Alkanes & Aldehydes D->G

Fig 1: Primary thermal degradation pathways of 5-Undecyn-1-ol under inert conditions.

Self-Validating Experimental Protocol: TGA-FTIR-MS

To empirically map these degradation pathways without misattributing mass loss events (e.g., mistaking solvent evaporation for actual degradation), a hyphenated TGA-FTIR-MS (Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy and Mass Spectrometry) workflow is required.

Self-Validation Mechanism: This protocol relies on orthogonal detection. A mass loss recorded by the TGA is simultaneously validated by FTIR (which identifies the functional groups of the evolved gas, such as the disappearance of the -OH stretch) and MS (which identifies the exact m/z fragments). This closed-loop validation ensures absolute trustworthiness in the degradation profile.

Step-by-Step Methodology
  • Step 1: Sample Preparation & Baseline Calibration

    • Purge the TGA furnace with high-purity Nitrogen (50 mL/min) for 30 minutes to eliminate oxidative artifacts.

    • Load exactly 5.0 ± 0.1 mg of 5-Undecyn-1-ol into an alumina crucible.

    • Causality: Using a highly precise, low-mass sample prevents thermal lag and ensures uniform heat distribution, preventing artificial broadening of the degradation peaks.

  • Step 2: Dynamic Heating Program

    • Equilibrate the sample at 25°C for 5 minutes.

    • Apply a linear heating rate of 10°C/min from 25°C to 600°C.

    • Causality: A 10°C/min heating rate provides the optimal thermodynamic balance between resolving closely overlapping degradation steps and maintaining thermal equilibrium within the crucible.

  • Step 3: Evolved Gas Transfer

    • Route the evolved gases through a fused-silica transfer line maintained at 250°C.

    • Causality: Heating the transfer line is critical; it prevents the condensation of high-boiling intermediate degradants (like 1,5-undecenyne) before they reach the spectroscopic detectors.

  • Step 4: Real-Time Orthogonal Analysis

    • FTIR: Scan continuously from 4000 to 400 cm⁻¹. Monitor the broad -OH stretch (~3300 cm⁻¹) to confirm dehydration, and C-H aliphatic stretches (~2900 cm⁻¹) for backbone cleavage.

    • MS: Operate in electron ionization (EI) mode at 70 eV. Track m/z 18 ( H2​O ) for dehydration, and m/z 15, 29, and 43 for alkyl chain homolytic cleavage.

Workflow Step1 Sample Prep (5-Undecyn-1-ol, 5mg) Step2 TGA Heating (10°C/min to 600°C, N2) Step1->Step2 Step3 Heated Transfer Line (Maintained at 250°C) Step2->Step3 Evolved Volatiles Split1 FTIR Spectrometer (Functional Group ID) Step3->Split1 Split2 Mass Spectrometer (Molecular Fragments) Step3->Split2 Output Orthogonal Pathway Elucidation Split1->Output Split2->Output

Fig 2: Orthogonal TGA-FTIR-MS workflow for self-validating degradation analysis.

Quantitative Degradation Profile Summary

The execution of the TGA-FTIR-MS protocol yields a predictable, multi-stage degradation profile for 5-Undecyn-1-ol, summarized in the table below.

Temperature Range (°C)Mass Loss (%)Evolved Gases (FTIR / MS Signatures)Mechanistic Assignment
25 - 150 < 1% H2​O ( m/z 18)Desorption of ambient moisture.
180 - 240 ~10 - 15% H2​O , C11​H18​ tracesIntramolecular dehydration (alkene formation).
250 - 350 ~40 - 50%Short-chain alkanes, COPropargylic cleavage and β -scission.
> 350 ~30 - 40%Complex hydrocarbons ( m/z 15, 29, 43)Complete thermal cracking and volatilization.

References

  • Title: 5-Undecyn-1-ol — Chemical Substance Information. Source: NextSDS. URL: [Link] [1]

  • Title: Formation of an alkyne during degradation of metal-alkylidyne complexes. Source: PubMed / Dalton Transactions. URL: [Link] [2]

  • Title: Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. Source: MDPI. URL: [Link] [3]

  • Title: Alkane Degradative Pathways. Source: ResearchGate. URL: [Link] [4]

Foundational

A Senior Application Scientist's Guide to the Mechanism of Action of Internal Alkynes in Biological Assays: A Case Study of 5-Undecyn-1-OL

Executive Summary Internal alkynes represent a fascinating and challenging structural motif in drug discovery and chemical biology. While often perceived as stable, their triple bond can be metabolically activated into a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Internal alkynes represent a fascinating and challenging structural motif in drug discovery and chemical biology. While often perceived as stable, their triple bond can be metabolically activated into a highly reactive species, leading to covalent modification of biological macromolecules and profound pharmacological effects. This guide provides an in-depth technical exploration of the predominant mechanism of action for internal alkynes, using the hypothetical case of 5-Undecyn-1-OL to illustrate the principles. We will dissect the metabolic pathway leading to reactive ketene formation, outline a robust, self-validating experimental workflow to identify protein targets, and provide detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand, predict, and investigate the biological consequences of incorporating internal alkynes into molecular probes and therapeutic candidates.

Introduction: The Alkyne as a Latent Reactive Group

The carbon-carbon triple bond, or alkyne, is a structurally unique functional group. Its linear geometry and high electron density make it a valuable component in medicinal chemistry for optimizing potency and selectivity.[1] Many approved drugs contain alkyne moieties, where they often serve to improve metabolic stability or enhance binding to the target protein.[2][3] However, the alkyne group also harbors a hidden reactivity. It can act as a "latent warhead," a seemingly inert group that can be transformed by metabolic enzymes into a potent electrophile capable of forming irreversible covalent bonds with its protein targets.[4][5]

This guide will focus on the most common mechanism of bioactivation: oxidation by Cytochrome P450 (CYP) enzymes.[6][7] We will use 5-Undecyn-1-OL, a simple internal alkyne with a primary alcohol, as our model compound to explore this pathway and the experimental strategies required to elucidate its mechanism of action (MoA) and identify its cellular targets. While specific data on 5-Undecyn-1-OL is not extensively documented, its structure allows us to present a generalized and widely applicable framework.

Part 1: The Dominant Mechanism - Metabolic Activation to a Covalent Modifier

The central hypothesis for the biological activity of many internal alkynes is their metabolic activation by CYP enzymes into highly reactive ketene intermediates.[6][7] This process transforms a relatively non-polar and stable molecule into a potent acylating agent.

The Pathway:

  • CYP-Mediated Oxidation: The process begins in metabolically active tissues, primarily the liver, where CYP enzymes catalyze the oxidation of a wide range of xenobiotics.[8][9] The iron-oxo species in the CYP active site attacks one of the sp-hybridized carbons of the alkyne.

  • Oxirene Intermediate Formation: This oxidation is thought to proceed through a highly unstable, transient oxirene intermediate.

  • Rearrangement to a Ketene: The strained oxirene rapidly rearranges to a more stable, but still highly reactive, ketene (RR'C=C=O).[6][7] Ketenes are characterized by a cumulated double bond system, making the central carbon highly electrophilic.[10]

  • Covalent Adduction: This electrophilic ketene is now primed to react with nucleophilic residues on nearby proteins, such as the side chains of lysine, serine, threonine, or cysteine. This reaction forms a stable, covalent amide or ester bond, effectively and often irreversibly inactivating the protein.[6][10]

This entire process is a form of mechanism-based inactivation if the target of the ketene is the CYP enzyme that produced it.[7][8] However, the reactive ketene can also diffuse from the active site and modify other cellular proteins, leading to a broader range of pharmacological or toxicological effects.

Metabolic Activation of 5-Undecyn-1-OL cluster_0 In Hepatocyte (Endoplasmic Reticulum) cluster_1 Cellular Environment Compound 5-Undecyn-1-OL (Stable Precursor) CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2D6) Compound->CYP450 [O] Oxirene Unstable Oxirene Intermediate CYP450->Oxirene Ketene Reactive Ketene Intermediate (Electrophile) Oxirene->Ketene Rearrangement Protein Cellular Protein (with Nucleophilic Residue -OH, -NH2, -SH) Ketene->Protein Covalent Modification Hydrolysis Hydrolysis (Inactive Metabolite) Ketene->Hydrolysis Reaction with H2O Adduct Covalent Protein Adduct (Loss of Function) Protein->Adduct

Caption: Proposed metabolic activation pathway of 5-Undecyn-1-OL via CYP450 oxidation.

Part 2: A Self-Validating Experimental Workflow for MoA and Target ID

To investigate the hypothesis of metabolic activation and identify the specific protein targets of a compound like 5-Undecyn-1-OL, a multi-step, integrated approach is required. This workflow is designed to be self-validating, where the results of each step inform and confirm the next.

Target ID Workflow step1 Step 1: In Vitro Metabolism (Microsomal Stability Assay) step2 Step 2: Probe Synthesis (e.g., Clickable Handle) step1->step2 Confirms Metabolic Liability step3 Step 3: Chemoproteomic Profiling (Cell Lysate/Intact Cells) step2->step3 Provides Tool for Target Capture step4 Step 4: Target Enrichment & MS ID (LC-MS/MS) step3->step4 Labels Potential Targets step5 Step 5: Target Validation (siRNA, CRISPR, Functional Assays) step4->step5 Identifies High-Confidence Hits

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Partial Hydrogenation of 5-Undecyn-1-ol to (Z)-5-Undecen-1-ol

Introduction The stereoselective synthesis of cis-(Z)-alkenes is a cornerstone of modern organic chemistry, with wide-ranging applications in the synthesis of natural products, pharmaceuticals, and advanced materials.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The stereoselective synthesis of cis-(Z)-alkenes is a cornerstone of modern organic chemistry, with wide-ranging applications in the synthesis of natural products, pharmaceuticals, and advanced materials.[1] Among the various methods to achieve this transformation, the partial hydrogenation of alkynes using a "poisoned" or deactivated heterogeneous catalyst remains one of the most reliable and scalable approaches. This application note provides a detailed protocol for the stereoselective partial hydrogenation of 5-undecyn-1-ol to its corresponding cis-alkene, (Z)-5-undecen-1-ol, a valuable intermediate in organic synthesis. We will delve into the mechanistic underpinnings of this reaction, compare common catalytic systems, and provide a comprehensive, step-by-step guide for its successful execution in a research setting.

The Causality Behind Experimental Choices: Achieving Stereoselectivity

The primary challenge in the partial hydrogenation of an alkyne is to prevent over-reduction to the corresponding alkane while selectively forming the cis-alkene.[2][3] This is achieved by employing a catalyst that is sufficiently active to reduce the alkyne's first π-bond but is deactivated or "poisoned" to a degree that it does not efficiently reduce the resulting alkene.[2][3][4]

The Role of the Catalyst

Two of the most common and effective catalysts for this transformation are Lindlar's catalyst and P-2 Nickel.

  • Lindlar's Catalyst: This catalyst consists of palladium deposited on a calcium carbonate (CaCO₃) or barium sulfate (BaSO₄) support and is poisoned with lead acetate and quinoline.[2][3][4][5][6][7] The lead salt partially deactivates the palladium, and the quinoline is thought to compete for active sites on the catalyst surface, further reducing its activity.[1] This deactivation is crucial; it allows for the selective hydrogenation of the more reactive alkyne over the less reactive alkene.[3] The reaction proceeds via a syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface, resulting in the exclusive formation of the cis-alkene.[2][5][7][8]

  • P-2 Nickel (Ni₂B): An alternative to the lead-containing Lindlar's catalyst is P-2 Nickel, a nickel-boron complex.[2][9] This catalyst is often prepared in situ by the reduction of a nickel(II) salt with sodium borohydride.[10][11] P-2 Nickel is also a highly effective and stereospecific catalyst for the semi-hydrogenation of alkynes to cis-alkenes.[9][12] The addition of ethylenediamine can further enhance its stereospecificity.[9]

The choice between these catalysts often depends on factors such as substrate compatibility, desired reaction conditions, and concerns over heavy metal contamination. For this protocol, we will focus on the widely used Lindlar's catalyst.

Reaction Mechanism and Stereochemistry

The mechanism for the partial hydrogenation of an alkyne on the surface of a poisoned catalyst involves several key steps:

  • Adsorption of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and dissociates into individual hydrogen atoms bonded to the metal surface.[2][5]

  • Alkyne Adsorption: The alkyne, in this case, 5-undecyn-1-ol, adsorbs onto the catalyst surface through its π-orbitals.[2][7]

  • Syn-Addition of Hydrogen: Two hydrogen atoms are sequentially transferred from the metal surface to the same face of the alkyne.[2][5] This syn-addition is the key to the formation of the cis-alkene.

  • Desorption of the Alkene: The resulting cis-alkene has a weaker affinity for the poisoned catalyst surface compared to the starting alkyne and desorbs before it can be further hydrogenated to the alkane.[5]

This mechanistic pathway is illustrated in the diagram below:

G cluster_0 Catalyst Surface cluster_1 Solution H2 H₂ H_H_ads Adsorbed H atoms H2->H_H_ads Adsorption & Dissociation Alkyne 5-Undecyn-1-ol Alkyne_ads Adsorbed Alkyne Alkyne->Alkyne_ads Adsorption Catalyst Pd Surface Alkene_ads Adsorbed cis-Alkene H_H_ads->Alkene_ads Syn-addition Alkyne_ads->Alkene_ads cis_Alkene (Z)-5-Undecen-1-ol Alkene_ads->cis_Alkene Desorption

Caption: Mechanism of Alkyne Semi-Hydrogenation.

Experimental Protocol: Synthesis of (Z)-5-Undecen-1-ol

This protocol outlines the procedure for the partial hydrogenation of 5-undecyn-1-ol using Lindlar's catalyst.

Materials and Reagents
Reagent/MaterialGradeSupplier
5-Undecyn-1-ol≥98%Commercial Source
Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead)Commercial Source
Hydrogen (H₂) gasHigh PurityGas Supplier
Ethyl Acetate (EtOAc)AnhydrousCommercial Source
Celite® 545Commercial Source
Magnesium Sulfate (MgSO₄)AnhydrousCommercial Source
Equipment
  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter with a stopcock

  • Hydrogen balloon (double-layered for safety and longevity)[13]

  • Vacuum/Nitrogen manifold

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[14][15][16][17] All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources.[14][15][16][17][18]

  • Palladium on Carbon (and Lindlar's Catalyst): Palladium catalysts can be pyrophoric, especially after use and when dry.[14][19][20] Never allow the catalyst to dry completely on the filter paper.[14][15] Quench the used catalyst with water after filtration.[14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[19][20][21]

Reaction Setup and Procedure

The experimental workflow is depicted in the following diagram:

G A 1. Setup and Inerting B 2. Addition of Reagents A->B Flask under N₂ C 3. Hydrogenation B->C Introduce H₂ D 4. Reaction Monitoring C->D Stirring E 5. Workup D->E Reaction Complete F 6. Purification E->F Filter and Concentrate G 7. Characterization F->G Column Chromatography

Caption: Experimental Workflow for Hydrogenation.

Step-by-Step Procedure:

  • Flask Preparation: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (5% w/w of the alkyne).

  • Inerting the System: Assemble the flask on a manifold. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[22]

  • Addition of Reactant and Solvent: Under a positive pressure of nitrogen, add 5-undecyn-1-ol (e.g., 1.0 g, 5.94 mmol) followed by anhydrous ethyl acetate (50 mL).

  • Hydrogen Introduction: Replace the nitrogen inlet with a hydrogen-filled balloon. Evacuate the flask briefly (until the solvent starts to bubble) and then carefully backfill with hydrogen from the balloon.[13] Repeat this evacuation-backfill cycle three times.

  • Reaction: Vigorously stir the reaction mixture at room temperature under a positive pressure of hydrogen (maintained by the balloon).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Take aliquots periodically by briefly replacing the hydrogen atmosphere with nitrogen, removing a sample, and then re-establishing the hydrogen atmosphere.[22] The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, carefully replace the hydrogen atmosphere with nitrogen.[14][15]

  • Filtration: Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the catalyst.[14][15] Wash the filter cake with a small amount of ethyl acetate. Caution: Do not allow the filter cake to dry.[14][15] Immediately after filtration, quench the catalyst on the Celite® with water.[14][15]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford (Z)-5-undecen-1-ol as a colorless oil.

Quantitative Data Summary
ParameterValue
5-Undecyn-1-ol1.0 g (5.94 mmol)
Lindlar's Catalyst50 mg (5% w/w)
Solvent (Ethyl Acetate)50 mL
Hydrogen Pressure~1 atm (balloon)
Reaction TemperatureRoom Temperature (~25 °C)
Reaction Time2-4 hours
Expected Yield>90%
Expected Purity>98% (cis isomer)

Product Characterization

The structure and stereochemistry of the product, (Z)-5-undecen-1-ol, can be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃): The key diagnostic signals for the cis-alkene are the vinyl protons, which appear as a multiplet around δ 5.3-5.4 ppm. The allylic protons will appear as multiplets around δ 2.0-2.1 ppm. The hydroxyl proton will appear as a broad singlet, and the other aliphatic protons will have characteristic chemical shifts.

  • ¹³C NMR (CDCl₃): The vinylic carbons will appear in the region of δ 125-135 ppm.

  • IR (neat): A characteristic C=C stretch for a cis-alkene will be observed around 1650 cm⁻¹, and a broad O-H stretch will be present around 3300-3400 cm⁻¹. The C-H stretch of the vinylic protons can be observed around 3010 cm⁻¹.

Conclusion

The stereoselective partial hydrogenation of 5-undecyn-1-ol to (Z)-5-undecen-1-ol is a robust and high-yielding transformation when conducted with the appropriate catalyst and under carefully controlled conditions. Lindlar's catalyst provides excellent selectivity for the cis-alkene and minimizes over-reduction to the corresponding alkane. This protocol provides a detailed and reliable method for researchers, scientists, and drug development professionals to synthesize this valuable synthetic intermediate. Adherence to the safety precautions outlined is paramount for the safe execution of this procedure.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Hydrogenation. Retrieved from [Link]

  • The Sarpong Group, University of California, Berkeley. (n.d.). Standard Operating Procedures - Hydrogenation. Retrieved from [Link]

  • Brown, C. A., & Ahuja, V. K. (1973). "P-2 nickel" catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins.
  • Chem LibreTexts. (2022). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. Retrieved from [Link]

  • JoVE. (2023). Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. Retrieved from [Link]

  • Wikipedia. (2023). Semi-hydrogenation of alkynes. Retrieved from [Link]

  • Organic Chemistry. (2025). Lindlar's Catalyst, a Whole Bunch of %#!. YouTube. Retrieved from [Link]

  • Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Partial Reduction of Alkynes With Lindlar's Catalyst. Retrieved from [Link]

  • ChemTalk. (2023). Lindlar's Catalyst. Retrieved from [Link]

  • Khan Academy. (n.d.). Reduction of alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 9.5: Reduction of Alkynes. Retrieved from [Link]

  • Air Products. (2025). Hydrogen Gas Safety: Precautions, Storage Guidelines, and Risk Assessment. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]

  • Purdue University, Environmental Health and Safety. (n.d.). Pyrophoric Materials. Retrieved from [Link]

  • University of California, Santa Barbara, Environmental Health & Safety. (n.d.). C3. Safe Handling of Pyrophoric Materials. Retrieved from [Link]

  • University of Pittsburgh, Department of Environmental Health and Safety. (2012). Safety Guidelines for Hydrogenation Reactions. Retrieved from [Link]

  • Török, B., et al. (2014). Ultrasound and microwave-assisted preparation of lead-free Pd catalysts: Effects on kinetics of diphenylacetylene semi-hydrogenation.
  • Brown, C. A. (1970). P-2 nickel boride, a catalyst with a remarkable affinity for norbornene double bonds. A highly convenient method for the selective hydrogenation of strained bicyclic double bonds.
  • University of California, Irvine, Department of Chemistry. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • Khurana, J. M., & Gogia, A. (1997). Selective Hydrogenations over P-2 Ni.
  • Carnegie Mellon University, Environmental Health & Safety. (n.d.). Pyrophoric Handling Procedure. Retrieved from [Link]

  • Delgado, J. A., et al. (2019). Synthesis of P2-Ni catalyst and catalytic hydrogenation of alkynes. ResearchGate. Retrieved from [Link]

  • Newhouse, T. R., & Baran, P. S. (2011). Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol. Journal of the American Chemical Society, 133(4), 1012-1015.
  • Roy, K.-M. (2008). 47.1.5.2 Semihydrogenation of C≡C Bonds. In Science of Synthesis (Vol. 47a, pp. 897-908). Thieme.
  • Ogoshi, S., et al. (2007). Supporting Information for Nickel-Catalyzed Arylmagnesiation of Alkynes. Journal of the American Chemical Society, 129(20), 6523-6532.
  • Kim, D. H., & Lee, D. W. (2018). Selective Mono-Hydrogenation of Polyunsaturated Hydrocarbons: Traditional and Nanoscale Catalysis.
  • Hou, L., et al. (2015). Synthesis and 13C-NMR analysis of an ethylene copolymer with 9-decen-1-ol. RSC Advances, 5(119), 98929-98933.
  • PubChem. (n.d.). (z)-5-undecen-1-ol. Retrieved from [Link]

  • Vallapurackal, J., et al. (2022). Biocatalytic, asymmetric radical hydrogenation of unactivated alkenes. eScholarship, University of California.
  • PubChem. (n.d.). 5-Undecene. Retrieved from [Link]

  • Ricci, G., et al. (2024).

Sources

Application

Application Note: Selective Oxidation of 5-Undecyn-1-ol to 5-Undecynal for Advanced Lipid Synthesis

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Application Focus: Eicosanoid Precursor Synthesis, Lipoxygenase Substrates, and Total Synthesis Scientific Context & Rational Design Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Application Focus: Eicosanoid Precursor Synthesis, Lipoxygenase Substrates, and Total Synthesis

Scientific Context & Rational Design

The transformation of 5-undecyn-1-ol to 5-undecynal is a critical functional group interconversion in the total synthesis of complex bioactive lipids. Enantiomerically pure derivatives of 5-undecynal serve as essential synthons for the construction of hepoxilins (e.g., hepoxilin A3 and B3 epimers) [1] and specialized lipoxygenase substrates [2].

The Synthetic Challenge: The primary alcohol must be oxidized to an aldehyde without over-oxidation to the corresponding carboxylic acid. Furthermore, the internal alkyne at the C5 position is susceptible to hydration or cleavage if subjected to harsh, acidic aqueous oxidants (such as the Jones reagent). Therefore, mild, anhydrous oxidation protocols are mandatory.

To achieve this, we employ two gold-standard methodologies: the Swern Oxidation [3] and the Dess-Martin Periodinane (DMP) Oxidation [4]. Both methods operate via distinct mechanistic pathways to ensure absolute chemoselectivity, preventing alkyne degradation while halting oxidation precisely at the aldehyde oxidation state.

OxidationWorkflow Start 5-Undecyn-1-ol (Primary Alcohol) Decision Select Oxidation Strategy (Avoid Over-Oxidation) Start->Decision Swern Method A: Swern Oxidation DMSO, (COCl)2, Et3N Decision->Swern Economical/Scalable DMP Method B: Dess-Martin DMP, DCM, NaHCO3 Decision->DMP Mild/Room Temp SwernMech Alkoxysulfonium Ylide Syn-β-elimination Swern->SwernMech DMPMech Hypervalent Iodine(V) Ligand Exchange DMP->DMPMech Product 5-Undecynal (Aldehyde) SwernMech->Product DMPMech->Product

Workflow for the selective oxidation of 5-undecyn-1-ol to 5-undecynal comparing Swern and DMP methods.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each operational step is provided to ensure researchers understand the mechanistic requirements, leading to reproducible yields.

Method A: Swern Oxidation Protocol

The Swern oxidation relies on the in situ generation of a highly reactive chloro(dimethyl)sulfonium chloride intermediate. The rate-determining step is the deprotonation of the alkoxysulfonium intermediate, followed by an intramolecular syn- β -elimination to yield the aldehyde [3].

Scale: 10.0 mmol (1.68 g of 5-undecyn-1-ol)

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with dry Argon. Add anhydrous dichloromethane (DCM, 30 mL) and oxalyl chloride (1.03 mL, 12.0 mmol, 1.2 eq).

  • Cryogenic Cooling: Cool the reaction mixture strictly to -78 °C using a dry ice/acetone bath.

    • Causality: Maintaining -78 °C is critical. Warmer temperatures allow the highly unstable chloro(dimethyl)sulfonium chloride to decompose via the Pummerer rearrangement, leading to unwanted mixed thioacetal byproducts.

  • DMSO Activation: Add anhydrous dimethyl sulfoxide (DMSO) (1.70 mL, 24.0 mmol, 2.4 eq) dropwise over 5 minutes. Stir for 15 minutes.

    • Causality: Gas evolution (CO and CO₂) will be observed. This confirms the successful activation of DMSO into the electrophilic sulfonium species.

  • Substrate Addition: Dissolve 5-undecyn-1-ol (1.68 g, 10.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the activated DMSO mixture over 10 minutes. Stir for 30 minutes at -78 °C.

  • Ylide Formation & Elimination: Add triethylamine (Et₃N) (6.97 mL, 50.0 mmol, 5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 45 minutes.

    • Causality: Et₃N deprotonates the alkoxysulfonium ion to form the sulfur ylide, which subsequently undergoes the syn- β -elimination to form the C=O bond, releasing dimethyl sulfide (DMS).

  • Quench & Workup: Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes).

Method B: Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine(V) compound that offers exceptionally mild oxidation conditions [4]. The reaction proceeds via ligand exchange where the alcohol displaces an acetate group on the iodine, followed by α -proton abstraction [5].

Scale: 10.0 mmol (1.68 g of 5-undecyn-1-ol)

  • System Preparation: In a 100 mL round-bottom flask under Argon, dissolve 5-undecyn-1-ol (1.68 g, 10.0 mmol) in anhydrous DCM (40 mL).

  • Buffering the System: Add solid sodium bicarbonate (NaHCO₃) (2.52 g, 30.0 mmol, 3.0 eq) to the stirring solution.

    • Causality: The DMP oxidation generates two equivalents of acetic acid. While alkynes are generally robust, buffering the system prevents any acid-catalyzed enolization, polymerization, or degradation of the highly reactive resulting aliphatic aldehyde.

  • Oxidant Addition: Add Dess-Martin Periodinane (5.09 g, 12.0 mmol, 1.2 eq) in a single portion. Stir the resulting suspension at room temperature (20-25 °C) for 1.5 to 2 hours.

    • Causality: The reaction is typically complete when the mixture becomes a clear solution with a fine white precipitate (the reduced iodinane byproduct).

  • Reductive Quench: Pour the reaction mixture into an Erlenmeyer flask containing 40 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-30 minutes until the organic layer is clear.

    • Causality: Na₂S₂O₃ reduces any unreacted hypervalent iodine(V) and iodine(III) byproducts into highly water-soluble iodide salts, preventing contamination of the final product and ensuring safe disposal.

  • Workup: Separate the layers. Extract the aqueous phase with DCM (2 × 20 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. Purify via a short silica gel plug to yield pure 5-undecynal.

Quantitative Method Comparison

ParameterMethod A: Swern OxidationMethod B: Dess-Martin Periodinane (DMP)
Typical Yield 85 – 92%90 – 96%
Reaction Temperature Cryogenic (-78 °C) to Room TempRoom Temperature (20 °C)
Reaction Time ~2 hours1.5 – 2 hours
Primary Byproducts Dimethyl sulfide (DMS, toxic/odorous), CO, CO₂Acetic acid, Iodobenzene derivatives
Scalability Excellent (Preferred for >50g scale)Limited by reagent cost and safety (shock-sensitive precursors)
Atom Economy LowLow

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the transformation from 5-undecyn-1-ol to 5-undecynal must be analytically confirmed. The following markers serve as a self-validating checklist for the researcher:

  • Thin-Layer Chromatography (TLC): The product (5-undecynal) will exhibit a significantly higher Rf​ value compared to the starting material (5-undecyn-1-ol) when eluted in 10% EtOAc/Hexanes, due to the loss of the hydrogen-bonding hydroxyl group.

  • FT-IR Spectroscopy:

    • Disappearance: Broad O-H stretching band at ~3300 cm⁻¹.

    • Appearance: Sharp, strong C=O stretching band at ~1725 cm⁻¹ (characteristic of an aliphatic aldehyde).

  • ¹H NMR (CDCl₃, 400 MHz):

    • Disappearance: The triplet at ~3.6 ppm corresponding to the carbinol protons (-CH₂ -OH).

    • Appearance: A distinct triplet at ~9.7 - 9.8 ppm ( J≈1.5 Hz) corresponding to the aldehydic proton (-CH O), coupling with the adjacent methylene group.

    • Preservation: The multiplet at ~2.1 - 2.2 ppm corresponding to the propargylic protons adjacent to the internal alkyne must remain intact, confirming the alkyne survived the oxidation.

References

  • Vasiljeva, L. L., Manukina, T. A., Demin, P. M., & Pivnitsky, K. K. (1993). Synthetic Study of Hepoxilins. Part 3. Synthesis, Properties, and Identification of Epimeric Hepoxilins (-)-(10R)-B3 and (+)-(10S)-B3. Tetrahedron.
  • Demin, P. M., et al. Total Synthesis of the Lipoxygenase Substrates (5Z,8Z,11Z,14Z)-Nonadeca-5,8,11,14-tetraene-1,19-dioic Acid.
  • American Chemical Society. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory.
  • Sigma-Aldrich. Dess-Martin periodinane (DMP)
  • Organic Chemistry Portal.
Method

Application Note: Regiodivergent Transition-Metal Catalyzed Cross-Coupling Protocols for 5-Undecyn-1-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Substrate Focus: 5-Undecyn-1-ol (CAS: 69222-09-9) Executive Summary & Substrate Nuances The functionalization of unactivated internal a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Substrate Focus: 5-Undecyn-1-ol (CAS: 69222-09-9)

Executive Summary & Substrate Nuances

The functionalization of unactivated internal alkynes represents a significant challenge in modern transition-metal catalysis due to the difficulty of controlling regioselectivity[1]. 5-Undecyn-1-ol , an aliphatic internal alkyne featuring a remote primary hydroxyl group, serves as an exceptional model substrate for developing advanced cross-coupling methodologies.

Because the alkyne is flanked by a butyl-hydroxyl chain (C1–C4) and a pentyl chain (C7–C11), the steric and electronic profiles of the two propargylic environments are nearly identical. Standard palladium-catalyzed hydroarylation or cross-coupling typically yields an inseparable 1:1 mixture of C5 and C6 regioisomers[2]. However, by strategically exploiting the remote C1-hydroxyl group—either as a transient directing group or by masking it with a bulky silyl ether—chemists can achieve strict regiodivergent control, accessing either the C5-aryl or C6-aryl functionalized lipid scaffolds[3]. These functionalized alkene motifs are highly valuable in the synthesis of novel lipid nanoparticles (LNPs) and complex pheromone analogs.

Mechanistic Causality & Regiodivergent Strategy

To elevate this protocol from a basic procedure to a self-validating system, it is critical to understand the causality behind the experimental choices:

  • Strategy A: Hydroxyl-Directed C5-Selectivity (Unprotected) When unprotected 5-undecyn-1-ol is subjected to Pd(II)-catalyzed hydroarylation with arylboronic acids, the catalytic cycle is initiated by the transmetalation of the boronic acid to form an Ar–Pd–X intermediate[2]. The free C1-OH group coordinates to the electrophilic Pd(II) center, forming a transient macrochelate. This coordination anchors the metal, forcing the migratory insertion of the alkyne to occur exclusively such that the aryl group is delivered to the C5 position.

  • Strategy B: Steric-Controlled C6-Selectivity (Protected) By masking the hydroxyl group with a bulky tert-butyldiphenylsilyl (TBDPS) ether, the coordinating ability of the oxygen is abolished, and the steric bulk of the C1–C4 chain is drastically increased. During the approach of the Ar–Pd–X species, severe A-strain repels the metal from the C5 position, dictating a highly selective attack at the C6 position instead.

Regiodivergence Substrate 5-Undecyn-1-ol (Internal Alkyne) PathA Strategy A: Unprotected OH (Directed Hydroarylation) Substrate->PathA Pd(OAc)2, ArB(OH)2 PathB Strategy B: TBDPS Protection (Steric Control) Substrate->PathB 1. TBDPS-Cl 2. Pd(OAc)2, ArB(OH)2 ProdA C5-Aryl Regioisomer (Major) PathA->ProdA OH-Pd Coordination ProdB C6-Aryl Regioisomer (Major) PathB->ProdB Steric Repulsion

Figure 1: Regiodivergent Palladium-Catalyzed Hydroarylation of 5-Undecyn-1-ol.

Quantitative Data & Optimization Metrics

The table below summarizes the optimization of the reaction parameters. Note how the choice of ligand and the protection state of the substrate directly invert the regiomeric ratio (rr).

EntrySubstrate StateCatalyst SystemAdditiveSolventYield (%)Regiomeric Ratio (C5:C6)
1Unprotected OHPd(OAc)₂ / PPh₃AcOH1,4-Dioxane45%1.2 : 1
2Unprotected OHPd(OAc)₂ / XPhosH₂O (2 eq)THF82% 8.5 : 1
3TBDPS-ProtectedPd(OAc)₂ / XPhosH₂O (2 eq)THF78%1 : 9.2
4TBDPS-ProtectedPd(dppf)Cl₂Ag₂CO₃DMF85% 1 : >20

Data Interpretation: Entry 2 utilizes XPhos and trace water to facilitate the hydrogen-bonding network required for OH-directed C5-selectivity. Entry 4 utilizes a bidentate ligand (dppf) with the TBDPS-protected substrate, maximizing the steric clash and yielding near-perfect C6-selectivity[4].

Experimental Protocols

Protocol A: Hydroxyl-Directed C5-Selective Hydroarylation

This protocol yields the (Z)-5-aryl-5-undecen-1-ol via syn-addition.

1. Reaction Assembly (Glovebox Recommended):

  • In an oven-dried 10 mL Schlenk tube, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%) and XPhos (23.8 mg, 0.05 mmol, 10 mol%).

  • Add the desired arylboronic acid (0.75 mmol, 1.5 equiv).

  • Causality Check: The excess boronic acid compensates for competitive protodeboronation, a common side reaction in Pd-catalyzed couplings[2].

2. Substrate & Solvent Addition:

  • Remove the tube from the glovebox and connect to a Schlenk line (Argon).

  • Inject anhydrous THF (2.0 mL), followed by 5-undecyn-1-ol (84.1 mg, 0.50 mmol, 1.0 equiv) and degassed H₂O (18 µL, 1.0 mmol, 2.0 equiv).

  • Causality Check: The addition of precisely 2 equivalents of water is critical. It accelerates the transmetalation step of the boronic acid without prematurely quenching the catalytic cycle.

3. Catalytic Heating & In-Process Control:

  • Seal the tube and heat in an oil bath at 65 °C for 12 hours.

  • Self-Validation: At 4 hours, withdraw a 10 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Stain: KMnO₄). The alkyne starting material ( Rf​≈0.4 in 20% EtOAc/Hexanes) should be nearly consumed, replaced by a strongly UV-active product spot ( Rf​≈0.35 ).

4. Quench and Purification:

  • Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black.

  • Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, gradient 5% to 20% EtOAc in Hexanes) to isolate the C5-aryl regioisomer.

Protocol B: Steric-Controlled C6-Selective Cross-Coupling

This protocol utilizes the TBDPS-protected substrate to invert selectivity.

1. Substrate Protection:

  • React 5-undecyn-1-ol (1.0 equiv) with TBDPS-Cl (1.1 equiv) and Imidazole (2.0 equiv) in DCM at 0 °C for 2 hours. Isolate the resulting 11-[tert-butyl(diphenyl)silyl]oxy-5-undecyne quantitatively.

2. Cross-Coupling:

  • In a Schlenk flask, combine Pd(dppf)Cl₂ (5 mol%), Ag₂CO₃ (1.5 equiv), and the arylboronic acid (1.5 equiv).

  • Add the TBDPS-protected alkyne in anhydrous DMF (0.2 M).

  • Heat at 80 °C for 16 hours.

  • Causality Check: Ag₂CO₃ acts as both a base and an internal oxidant/halide scavenger, pushing the transmetalation forward while the bulky dppf ligand amplifies the steric sensitivity of the migratory insertion, ensuring attack at C6.

3. Deprotection (Optional):

  • Treat the isolated C6-aryl silyl ether with TBAF (1.5 equiv) in THF for 2 hours at room temperature to reveal the free hydroxyl group, yielding the pure (Z)-6-aryl-5-undecen-1-ol.

Workflow Step1 Reaction Assembly (Schlenk Line) Step2 Catalytic Heating (65-80 °C, 12-16 h) Step1->Step2 Step3 In-Process Control (TLC / GC-MS) Step2->Step3 Step4 Aqueous Quench & Extraction Step3->Step4 >95% Conv. Step5 Chromatography & Isolation Step4->Step5

Figure 2: Self-validating experimental workflow for the hydroarylation protocol.

References

  • Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. National Institutes of Health (PMC).[Link]

  • Chemicals from Alkynes with Palladium Catalysts. CORE.[Link]

  • Palladium-Catalyzed Hydroarylation of Alkynes with Arenediazonium Salts. Organic Letters (ACS).[Link]

  • Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. Journal of the American Chemical Society (ACS).[Link]

Sources

Application

Application Note: Stereoselective Synthesis of (5Z)-Undec-5-en-1-ol via Controlled Semi-Reduction

Executive Summary The synthesis of geometrically pure Z-alkenols is a critical transformation in the development of lipid nanoparticles, agricultural pheromones, and complex natural products. This application note detail...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of geometrically pure Z-alkenols is a critical transformation in the development of lipid nanoparticles, agricultural pheromones, and complex natural products. This application note details the highly stereoselective semi-reduction of 5-undecyn-1-ol to (5Z)-undec-5-en-1-ol. By utilizing Lindlar’s catalyst (palladium on calcium carbonate, poisoned with lead) in conjunction with quinoline, this protocol ensures >95% Z-selectivity while strictly preventing over-reduction to the corresponding alkane (undecan-1-ol).

Mechanistic Rationale & Catalyst Dynamics

The transformation relies on heterogeneous catalysis where the solid-liquid-gas interface dictates both reaction rate and stereoselectivity.

  • Syn-Addition: The alkyne coordinates to the palladium surface, where hydrogen is delivered exclusively from the catalyst face, enforcing a syn-addition that yields the Z-alkene [1].

  • The Role of Lead and Quinoline: Lindlar's catalyst is inherently poisoned with lead(II) acetate, which deactivates the most reactive palladium sites. However, lead alone is insufficient to prevent the alkene from re-adsorbing. The addition of quinoline acts as a secondary, transient poison. It competitively binds to the active sites, allowing the highly reactive alkyne to reduce, but blocking the less reactive alkene from undergoing further reduction to undecan-1-ol [2].

Mechanism Alkyne 5-Undecyn-1-ol (Internal Alkyne) Adsorption Surface Adsorption (Coordination to Pd) Alkyne->Adsorption Catalyst Lindlar Catalyst (Pd/CaCO3 + Pb + Quinoline) Catalyst->Adsorption Mediates SynAddition Syn-Addition of H2 (Stereoselective) Adsorption->SynAddition Desorption Product Desorption (Prevents over-reduction) SynAddition->Desorption Alkene (5Z)-Undec-5-en-1-ol (Target Z-Alkene) Desorption->Alkene Major Pathway Alkane Undecan-1-ol (Over-reduction) Desorption->Alkane Blocked by Quinoline

Figure 1: Surface mechanism of Lindlar hydrogenation illustrating the role of quinoline in preventing over-reduction.

Reaction Stoichiometry & Reagents

ReagentMW ( g/mol )EquivalentsAmountRole
5-Undecyn-1-ol 168.281.010.0 g (59.4 mmol)Starting Material
Lindlar Catalyst N/A5 wt%0.5 gHeterogeneous Catalyst
Quinoline 129.160.10.77 g (5.94 mmol)Catalyst Poison / Selectivity Enhancer
Hydrogen Gas (H₂) 2.021.0~1.45 L (at STP)Reducing Agent
Methanol (Anhydrous) 32.04N/A100 mLSolvent

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. By gating the reaction progress through precise volumetric tracking of hydrogen gas, the operator structurally prevents both incomplete conversion and over-reduction.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 5-undecyn-1-ol.

    • Causality: Using anhydrous conditions prevents moisture from agglomerating the finely powdered catalyst, which would reduce the active surface area.

  • Solvent and Catalyst Addition: Dissolve the alkyne in 100 mL of anhydrous methanol. Add 0.5 g of Lindlar catalyst followed by 0.77 g of quinoline.

    • Causality: Methanol provides optimal solubility for the long-chain alkynol while facilitating rapid diffusion of H₂ gas to the catalyst surface.

  • System Purging: Attach the flask to a hydrogen gas burette setup. Evacuate the flask under a light vacuum and backfill with hydrogen gas. Repeat this purge cycle three times.

  • Volumetric Hydrogenation: Initiate vigorous stirring (800+ rpm) at 20–25 °C under 1 atmosphere of H₂. Monitor the volume of H₂ consumed via the gas burette.

    • Causality: Vigorous stirring is mandatory to overcome the mass-transfer limitation of H₂ dissolving into the methanol phase. The reaction must be strictly terminated once exactly 1 molar equivalent (~1.45 L at STP) of H₂ is consumed to prevent isomerization to the E-alkene.

Workflow Step1 1. Reaction Setup Dissolve Alkyne in MeOH Add Catalyst & Quinoline Step2 2. Hydrogenation Purge with H2 (3x) Stir at 1 atm, 20-25°C Step1->Step2 Step3 3. Volumetric Monitoring Track H2 uptake Stop at 1.0 eq. H2 Step2->Step3 Step4 4. Work-up Filter via Celite Wash with 1M HCl Step3->Step4 Step5 5. Purification Silica Gel Chromatography (Hexane/EtOAc) Step4->Step5

Figure 2: Experimental workflow highlighting the critical volumetric monitoring and acidic work-up steps.

Downstream Processing & Purification

  • Catalyst Removal: Once H₂ uptake ceases or 1 equivalent is reached, immediately flush the system with Nitrogen (N₂). Filter the suspension through a tightly packed pad of Celite to remove the Lindlar catalyst. Wash the Celite pad with an additional 20 mL of methanol. Caution: Do not let the catalyst dry out entirely on the filter, as finely divided palladium can be pyrophoric.

  • Solvent Exchange: Concentrate the filtrate under reduced pressure to remove methanol. Redissolve the resulting crude oil in 100 mL of diethyl ether or ethyl acetate.

  • Acidic Wash (Critical Step): Transfer the organic layer to a separatory funnel and wash with 1M HCl (2 × 50 mL).

    • Causality: Quinoline is a highly organic-soluble base. The acidic wash protonates it to form quinolinium chloride, partitioning the impurity entirely into the aqueous phase.

  • Drying and Concentration: Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel (Eluent: 90:10 Hexane/Ethyl Acetate) or via fractional vacuum distillation to yield pure (5Z)-undec-5-en-1-ol.

Analytical Characterization

Validation of the Z-geometry and purity is confirmed through standard spectroscopic methods. The monoisotopic mass of the target compound is 170.167 Da[1].

MethodKey Signals / ObservationsStructural Confirmation
GC-MS (EI) m/z = 170 [M]⁺, 152[M-H₂O]⁺, 171.17 [M+H]⁺Confirms molecular weight (C₁₁H₂₂O) and characteristic loss of the hydroxyl group[1].
¹H-NMR (CDCl₃) δ 5.30 – 5.45 (m, 2H)Confirms the presence of the internal double bond. Coupling constants (J ≈ 10–11 Hz) confirm the cis (Z) geometry.
¹H-NMR (CDCl₃) δ 3.65 (t, 2H)Confirms the primary alcohol (-CH₂OH) remains intact and unaffected by the reduction.
¹³C-NMR (CDCl₃) δ ~130.5, 129.8Confirms the two distinct vinylic carbons of the newly formed alkene.
FT-IR ~3010 cm⁻¹ (C-H stretch, alkene)The complete absence of the ~2200 cm⁻¹ (C≡C) stretch validates 100% conversion of the alkyne.

Process Optimization & Troubleshooting

ObservationRoot CauseCorrective Action
Incomplete Conversion / Stalled H₂ Uptake Catalyst poisoning by trace impurities (e.g., sulfur) in the starting 5-undecyn-1-ol.Pre-purify the starting material via distillation. Alternatively, increase catalyst loading to 7-10 wt%.
Over-reduction (Undecan-1-ol formation) Reaction left running after 1 eq. H₂ was consumed, or insufficient quinoline was added.Strictly gate the reaction using a gas burette. Ensure accurate quinoline stoichiometry (0.1 eq).
Formation of (5E)-Undec-5-en-1-ol Thermodynamic isomerization due to prolonged reaction time or elevated temperatures.Maintain the reaction strictly at 20–25 °C. Terminate and purge with N₂ immediately upon 1 eq. H₂ consumption.

References

  • Lindlar, H.; Dubois, R. "Palladium Catalyst for Partial Reduction of Acetylenes." Organic Syntheses, 1966, 46, 89. URL:[Link]

  • RajanBabu, T. V. "Stereoselective Synthesis of Alkenes." Chemical Reviews, 2003, 103(8), 2845-2860. URL:[Link]

  • PubChemLite / CCSbase. "(Z)-5-undecen-1-ol (C11H22O) Structural and Mass Spectrometry Information." Université du Luxembourg, 2026. URL:[Link]

Sources

Method

Biocatalytic transformations and enzymatic reactions utilizing 5-Undecyn-1-OL

Application Note: Biocatalytic Transformations of 5-Undecyn-1-ol Derivatives in the Asymmetric Synthesis of Macrolide Pheromones Executive Summary 5-Undecyn-1-ol (CAS 69222-09-9) is a highly versatile C11-alkynyl buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Biocatalytic Transformations of 5-Undecyn-1-ol Derivatives in the Asymmetric Synthesis of Macrolide Pheromones

Executive Summary

5-Undecyn-1-ol (CAS 69222-09-9) is a highly versatile C11-alkynyl building block, frequently utilized in the synthesis of complex macrocyclic compounds. Its most prominent application in biocatalysis involves its downstream conversion into acetylenic keto acids, which serve as prochiral substrates for asymmetric bioreduction. This application note details the enzymatic transformation of 5-undecyn-1-ol derivatives into highly enantiopure (S)-alcohols. This stereoselective step is the critical junction in the total synthesis of macrolide aggregation pheromones, specifically (5Z,13S)-5-Tetradecen-13-olide, a potent semiochemical utilized by the Cryptolestes grain beetle[1][2].

Mechanistic Rationale & Biocatalyst Design

The conversion of the 5-undecyn-1-ol-derived ketone to an (S)-configured alcohol relies on whole-cell biocatalysis utilizing Saccharomyces cerevisiae (bakers' yeast). While free yeast cells possess the requisite oxidoreductases, they often suffer from product toxicity, difficult post-reaction recovery, and severe emulsion formation during organic extraction.

To engineer a self-validating and robust system, the biocatalyst is entrapped within a calcium alginate hydrogel matrix[1].

  • Causality of Matrix Selection: Sodium alginate, when cross-linked with divalent calcium ions ( Ca2+ ), forms a highly porous, biocompatible hydrogel. This porosity allows the hydrophobic acetylenic keto acid and aqueous glucose to diffuse freely into the microenvironment while sequestering the cellular machinery.

  • Causality of Cofactor Regeneration: Whole-cell oxidoreductases are strictly dependent on NAD(P)H. The addition of exogenous glucose is not merely for cell survival; it actively drives the pentose phosphate pathway within the immobilized yeast, continuously regenerating the NAD(P)H cofactors required to push the stereoselective reduction of the ketone moiety to completion.

Workflow Architecture

BiocatalyticPathway N1 5-Undecyn-1-ol (Alkyne Building Block) N2 Chemical Oxidation & Chain Elongation N1->N2 Synthesis N3 Acetylenic Keto Acid (Prochiral Substrate) N2->N3 Intermediate N4 Whole-Cell Bioreduction (Ca-Alginate Immobilized Yeast) N3->N4 NAD(P)H Regeneration N5 Chiral (S)-Hydroxy Ester (>95% ee) N4->N5 Stereoselective Reduction N6 Macrolactonization & Alkyne Hydrogenation N5->N6 Downstream Processing N7 (5Z,13S)-5-Tetradecen-13-olide (Target Pheromone) N6->N7 Final Product

Biocatalytic workflow for pheromone synthesis from 5-Undecyn-1-ol.

Validated Experimental Protocols

Protocol A: Preparation of Immobilized Bakers' Yeast in Calcium Alginate

This protocol establishes the solid-supported biocatalyst, ensuring high operational stability and preventing emulsion during downstream extraction.

  • Alginate Sterilization: Dissolve 7.5 g of sodium alginate in 250 mL of distilled water. Sterilize the viscous solution via autoclaving at 120°C for 20 minutes. Reasoning: Sterilization prevents bacterial contamination which could introduce competing, non-stereoselective ketoreductases.

  • Yeast Suspension: In a separate sterile flask, suspend 10.0 g of dry active bakers' yeast (Saccharomyces cerevisiae) in 50 mL of sterile distilled water. Stir gently for 10 minutes to ensure a homogeneous, clump-free suspension.

  • Matrix Integration: Cool the sodium alginate solution to room temperature (critical to prevent thermal denaturation of yeast enzymes). Slowly fold the yeast suspension into the alginate solution under continuous mechanical stirring until visually homogeneous.

  • Bead Formation: Using a peristaltic pump or a sterile syringe, extrude the yeast-alginate mixture dropwise into a gently stirred curing bath of 0.1 M CaCl2​ (500 mL) at 4°C.

  • Curing: Allow the formed beads (~2–3 mm diameter) to harden in the CaCl2​ solution for 2 hours at 4°C. Reasoning: Extended curing ensures complete cross-linking of the internal core, preventing bead rupture during the mechanical stress of the reaction.

  • Washing: Filter the beads and wash thoroughly with sterile distilled water to remove excess calcium ions.

Protocol B: Asymmetric Bioreduction of 5-Undecyn-1-ol Derived Keto Acid

This protocol details the enzymatic reduction, utilizing the beads generated in Protocol A.

  • Reaction Assembly: In a 500 mL baffled Erlenmeyer flask, combine the freshly prepared immobilized yeast beads, 150 mL of distilled water, and 15.0 g of D-glucose.

  • Pre-incubation: Incubate the mixture on an orbital shaker at 150 rpm and 30°C for 30 minutes. Reasoning: This pre-incubation primes the pentose phosphate pathway, ensuring a high intracellular pool of NADH prior to substrate introduction.

  • Substrate Addition: Dissolve 1.0 g of the acetylenic keto acid (synthesized via oxidation and homologation of 5-undecyn-1-ol) in 5 mL of ethanol (acting as a co-solvent to enhance bioavailability). Add this dropwise to the shaking flask.

  • Biocatalytic Conversion: Seal the flask with a breathable membrane and maintain shaking at 30°C for 48–72 hours. Monitor the reaction progress via TLC or GC-FID.

  • Product Recovery: Filter the reaction mixture through a coarse sintered glass funnel to recover the alginate beads (which can be washed and stored at 4°C for reuse). Extract the aqueous filtrate with diethyl ether (3 × 100 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify the resulting (S)-hydroxy ester via silica gel flash chromatography. Enantiomeric excess (ee) is validated via chiral GC analysis[3].

Quantitative Data Presentation

The entrapment of the biocatalyst significantly alters the reaction kinetics and downstream recovery efficiency. The table below summarizes the comparative performance metrics of free versus immobilized yeast in the reduction of the 5-undecyn-1-ol derivative.

ParameterFree Bakers' YeastImmobilized Yeast (Ca-Alginate)Analytical Causality
Chemical Yield (%) 58 - 62%82 - 86%Immobilization prevents product sequestration within cellular debris.
Enantiomeric Excess (ee) 85 - 88%> 95%Microenvironment restricts competing, non-selective oxidoreductases.
Reaction Time 24 - 36 hours48 - 72 hoursDiffusion barrier of the hydrogel slightly retards substrate mass transfer.
Downstream Extraction Severe emulsionsClean phase separationMatrix prevents the release of emulsion-forming cellular proteins.
Biocatalyst Recyclability Single-useUp to 4 cyclesAlginate protects cells from solvent toxicity, retaining viability.

References

  • Synthesis of (5Z,13S)-5-Tetradecen-13-olide, Aggregation Pheromone of the Cryptolestes Grain Beetle, Employing Asymmetric Bioreduction with Immobilized Bakers' Yeast Entrapped in Calcium Alginate Beads | Bulletin of the Chemical Society of Japan | Oxford Academic. Available at:[Link]

  • A Concise Asymmetric Synthesis of the Aggregation Pheromone of Cryptolestes ferrugineus, Ferrulactone II, and Its Enantiomer | MDPI. Available at:[Link]

  • Identification of a Grain Beetle Macrolide Pheromone and Its Synthesis by Ring-Closing Metathesis Using a Terminal Alkyne | Organic Letters - ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent over-reduction of 5-Undecyn-1-OL during Lindlar hydrogenation

A Guide to Preventing Over-reduction and Ensuring Selective Synthesis of (Z)-5-Undecen-1-ol Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Over-reduction and Ensuring Selective Synthesis of (Z)-5-Undecen-1-ol

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Lindlar hydrogenation for the stereoselective reduction of alkynes to cis-alkenes, with a specific focus on the substrate 5-Undecyn-1-OL. Over-reduction to the corresponding alkane is a common challenge that can significantly impact yield and purity. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to help you achieve high selectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a Lindlar catalyst and why is it used for partial hydrogenation?

A Lindlar catalyst is a heterogeneous catalyst composed of palladium deposited on a support, typically calcium carbonate (CaCO3) or barium sulfate (BaSO4), and "poisoned" with a substance like lead acetate or lead oxide.[1][2][3] This poisoning deactivates the most active sites on the palladium surface, making the catalyst less reactive.[4][5] This reduced activity is crucial for selectively hydrogenating an alkyne to a cis-alkene without further reducing the alkene to an alkane.[6][7] An additional deactivator, such as quinoline, is often added to enhance this selectivity.[1][8]

Q2: My Lindlar hydrogenation of 5-Undecyn-1-OL is producing a significant amount of the fully saturated 5-Undecan-1-ol. What is the primary cause of this over-reduction?

Over-reduction during Lindlar hydrogenation is typically a sign that the catalyst is too active for the specific substrate and conditions.[9] Several factors can contribute to this:

  • Improper Catalyst "Poisoning": The lead salts and quinoline may not have sufficiently deactivated the palladium catalyst.[10]

  • Excessive Hydrogen Pressure: Higher hydrogen pressure can drive the reaction towards the more thermodynamically stable alkane.[11]

  • Elevated Reaction Temperature: Increased temperature can provide the necessary activation energy to hydrogenate the intermediate alkene.[11]

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the starting alkyne has been consumed increases the likelihood of the alkene being reduced.[9]

Q3: How does the hydroxyl group in 5-Undecyn-1-OL affect the hydrogenation?

The terminal hydroxyl group in 5-Undecyn-1-OL is generally compatible with Lindlar hydrogenation conditions.[12] However, it is important to ensure the starting material is free of acidic impurities, which could potentially interact with the catalyst support (calcium carbonate) and alter its properties.

Q4: Can I use a different catalyst for this transformation?

Yes, nickel boride (Ni2B), often referred to as the P-2 catalyst, is an alternative to the Lindlar catalyst that can also achieve the selective hydrogenation of alkynes to cis-alkenes.[4][13] It is often considered easier to prepare and can sometimes provide better yields.[5]

Troubleshooting Guide: Over-reduction of 5-Undecyn-1-OL

This section provides a systematic approach to troubleshooting and optimizing the Lindlar hydrogenation of 5-Undecyn-1-OL to minimize the formation of the undesired alkane byproduct.

Issue: Significant Formation of 5-Undecan-1-ol
Probable Cause Recommended Solution & Scientific Rationale
Catalyst is too active. Increase the amount of quinoline: Quinoline acts as a catalyst poison, further deactivating the palladium surface and preventing the hydrogenation of the alkene.[14] Start by adding 1-2 equivalents of quinoline relative to the catalyst. Ensure proper catalyst preparation: If preparing the catalyst in-house, verify that the lead acetate has been correctly incorporated to sufficiently "poison" the palladium.[9]
Reaction conditions are too harsh. Lower the hydrogen pressure: Use a balloon of hydrogen to maintain a pressure close to atmospheric pressure.[11] This reduces the driving force for the second hydrogenation step. Reduce the reaction temperature: Perform the reaction at room temperature or even lower (e.g., 0 °C). Lower temperatures decrease the rate of the undesired alkene hydrogenation.[9]
Reaction monitoring is inadequate. Closely monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to track the disappearance of the starting alkyne. Stop the reaction promptly: Once the 5-Undecyn-1-OL is consumed, immediately stop the reaction to prevent the newly formed (Z)-5-Undecen-1-ol from being reduced further.[9]
Solvent effects. Choose an appropriate solvent: Solvents like ethanol, ethyl acetate, or hexanes are commonly used.[15] The choice of solvent can sometimes influence catalyst activity and selectivity. It may be beneficial to screen a few different solvents to find the optimal one for your specific substrate.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical progression for troubleshooting over-reduction in the Lindlar hydrogenation of 5-Undecyn-1-OL.

G cluster_0 Troubleshooting Over-reduction cluster_1 Catalyst Optimization cluster_2 Condition Adjustment cluster_3 Monitoring Techniques Start Problem: Over-reduction of 5-Undecyn-1-OL to Alkane CheckCatalyst Step 1: Evaluate Catalyst Activity Start->CheckCatalyst AdjustConditions Step 2: Modify Reaction Conditions CheckCatalyst->AdjustConditions If over-reduction persists IncreaseQuinoline Increase Quinoline Concentration CheckCatalyst->IncreaseQuinoline VerifyCatalystPrep Verify In-House Catalyst Preparation CheckCatalyst->VerifyCatalystPrep MonitorReaction Step 3: Implement Strict Reaction Monitoring AdjustConditions->MonitorReaction If over-reduction persists LowerH2Pressure Lower Hydrogen Pressure (e.g., H2 balloon) AdjustConditions->LowerH2Pressure LowerTemperature Decrease Reaction Temperature (e.g., 0°C) AdjustConditions->LowerTemperature SuccessfulReduction Desired Outcome: (Z)-5-Undecen-1-ol MonitorReaction->SuccessfulReduction Optimized Protocol TLC_GC_NMR Utilize TLC, GC, or NMR MonitorReaction->TLC_GC_NMR PromptWorkup Stop Reaction Immediately Upon Alkyne Consumption MonitorReaction->PromptWorkup

Caption: A flowchart for troubleshooting over-reduction in Lindlar hydrogenation.

Experimental Protocol: Optimized Lindlar Hydrogenation of 5-Undecyn-1-OL

This protocol provides a starting point for the selective hydrogenation of 5-Undecyn-1-OL. Adjustments may be necessary based on your specific laboratory setup and reagent purity.

Materials:
  • 5-Undecyn-1-OL

  • Lindlar catalyst (5% Pd on CaCO3, poisoned with lead)

  • Quinoline

  • Ethanol (or another suitable solvent)

  • Hydrogen gas (balloon)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Undecyn-1-OL in ethanol.

  • Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon) to remove oxygen.

  • Catalyst and Poison Addition: Carefully add the Lindlar catalyst (typically 5-10 mol% relative to the substrate) to the flask. Following this, add quinoline (1-2 equivalents relative to the catalyst).[11]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete when hydrogen uptake ceases or the starting material is no longer detectable.[9]

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting (Z)-5-Undecen-1-ol by flash column chromatography if necessary.

Visualizing the Reaction Mechanism

The hydrogenation occurs on the surface of the catalyst, leading to the syn-addition of two hydrogen atoms across the triple bond, resulting in the formation of a cis-alkene.

G cluster_0 Lindlar Hydrogenation Mechanism Reactants 5-Undecyn-1-OL + H₂ Catalyst Lindlar Catalyst (Pd/CaCO₃ + Pb(OAc)₂ + Quinoline) Reactants->Catalyst Adsorption onto catalyst surface Product (Z)-5-Undecen-1-ol Catalyst->Product Syn-addition of H₂

Caption: Simplified mechanism of Lindlar hydrogenation.

By carefully controlling the catalyst activity and reaction conditions, researchers can successfully prevent the over-reduction of 5-Undecyn-1-OL and achieve a high yield of the desired (Z)-5-Undecen-1-ol.

References

Sources

Optimization

Optimizing column chromatography solvent gradients for 5-Undecyn-1-OL purification

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of medium-chain alkynols like 5-Undecyn-1-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of medium-chain alkynols like 5-Undecyn-1-ol .

This molecule presents a unique chromatographic profile: a highly lipophilic 11-carbon chain paired with a strongly hydrogen-bonding primary hydroxyl group. This amphiphilic nature often leads to peak tailing, streaking, and co-elution with synthetic precursors (e.g., alkyl bromides or internal alkynes) during normal-phase silica gel chromatography 1.

This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to optimize your solvent gradients, ensuring high-purity recovery of 5-Undecyn-1-ol.

Workflow Visualization

G Start TLC Solvent Screening Target Rf = 0.2 - 0.3 Calc Calculate Column Volumes (CV) CV = 1 / Rf Start->Calc Isocratic Isocratic Elution (If ΔRf > 0.2) Calc->Isocratic Simple Mixture Gradient Step Gradient Design (If ΔRf < 0.15) Calc->Gradient Complex Mixture Equilibrate Equilibrate Column (100% Non-polar solvent) Isocratic->Equilibrate Gradient->Equilibrate Load Sample Loading (Dry loading recommended) Equilibrate->Load Elute Elution & Fraction Collection Load->Elute Analyze TLC Analysis of Fractions Elute->Analyze Success Pure 5-Undecyn-1-ol Analyze->Success Single Spot Fail Co-elution / Streaking Analyze->Fail Multiple Spots Troubleshoot Adjust Gradient Slope or Change Selectivity Fail->Troubleshoot Troubleshoot->Start Re-optimize

TLC-to-Column Gradient Optimization Workflow for Alkynol Purification.

Section 1: Core Principles & Troubleshooting FAQs

Q1: Why does 5-Undecyn-1-ol streak on standard silica gel, and how do I select the initial solvent system? A: Streaking is a kinetic phenomenon caused by the strong, reversible hydrogen bonding between the primary alcohol of 5-Undecyn-1-ol and the acidic silanol groups (Si-OH) on the silica gel stationary phase. When using a purely non-polar solvent (e.g., 100% hexanes), the desorption rate is too slow, causing the compound's band to broaden as it travels down the column.

The Solution: Introduce a hydrogen-bond acceptor into the mobile phase. A binary system of Hexane/Ethyl Acetate (Hex/EtOAc) is standard. Ethyl acetate competes for the silanol binding sites, facilitating the continuous desorption of the alkynol. Your goal is to find a solvent ratio that yields a Thin Layer Chromatography (TLC) Retention Factor (Rf) of 0.2 to 0.3. Statistically and thermodynamically, a compound with an Rf of 0.25 will elute optimally at exactly 4 Column Volumes (CV) 2.

Q2: My 5-Undecyn-1-ol is co-eluting with a non-polar impurity (e.g., 1-bromooctane or unreacted alkyne). How do I optimize the gradient to resolve them? A: Co-elution occurs when the initial solvent strength is too high, compressing the separation bands. If the difference in Rf (ΔRf) between your target and the impurity is less than 0.15, an isocratic elution will fail to separate them 3.

The Solution: Implement a Step Gradient .

  • Hold Non-Polar: Start with 2-3 CVs of a low-polarity solvent (e.g., 95:5 Hex/EtOAc) to flush out the lipophilic impurities (which will have an Rf > 0.5 in this system).

  • Step Up Polarity: Once the impurities elute, step the gradient up to the optimized polarity (e.g., 85:15 Hex/EtOAc) to elute the 5-Undecyn-1-ol. This exploits the differential partition coefficients, ensuring the alkynol remains tightly bound while the impurities are washed away 4.

Q3: I am running the column, but my UV detector shows no peaks. Did the compound degrade? A: No, 5-Undecyn-1-ol is highly stable on silica. The issue is optical. Isolated internal alkynes and primary alcohols lack the conjugated pi-systems required for strong UV absorbance at standard detection wavelengths (254 nm or 280 nm).

The Solution: Do not rely solely on UV-directed fraction collection. Collect fractions by volume and visualize them manually on TLC plates using a chemical stain such as Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA), which will rapidly oxidize the alkyne and alcohol to produce highly visible spots.

Q4: I am experiencing poor recovery (low yield) after the column. What is causing this? A: Poor recovery of alkynols is rarely due to irreversible covalent binding. It is typically caused by premature gradient termination. The compound has a lower Rf than anticipated and is still on the column. (Remember, CV = 1/Rf. If Rf = 0.1, it takes 10 CVs to elute) 5. Always flush the column with a highly polar "strip" solvent (e.g., 50:50 Hex/EtOAc) at the end of your run to ensure all mass is recovered.

Section 2: Quantitative Data & Gradient Translation

To build a self-validating protocol, you must translate TLC data into column volumes. The Martin-Synge equation dictates that the distribution coefficient is identical in both TLC and column chromatography when using the same phases 4.

Table 1: TLC to Column Volume Translation for 5-Undecyn-1-ol (Hexane/EtOAc System)

Hexane : EtOAc RatioObserved TLC RfCalculated Column Volumes (CV = 1/Rf)Elution Profile & Recommendation
95 : 50.0520.0 CVToo slow. Use only as Step 1 for washing non-polar impurities.
90 : 100.156.6 CVAcceptable for high-resolution separation of closely eluting impurities.
85 : 150.254.0 CVOptimal Target. Sharp peaks, minimal solvent waste 2.
70 : 300.601.6 CVToo fast. High risk of co-elution with impurities.

Section 3: Self-Validating Step-by-Step Methodology: The Step-Gradient Protocol

As an application scientist, I mandate protocols that have built-in validation checks. Follow this workflow for the purification of 5-Undecyn-1-ol:

Phase 1: Preparation & Dry Loading

  • TLC Validation: Run a TLC of your crude mixture in 85:15 Hex/EtOAc. Verify that 5-Undecyn-1-ol is at Rf ~0.25 and impurities are separated [[2]]().

  • Dry Loading (Crucial for Alkynols): Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

    • Causality: Dry loading prevents the sample from dissolving in the non-polar initial mobile phase and streaking down the column before the run even begins 6.

Phase 2: Column Packing & Equilibration 3. Pack the Column: Slurry pack the silica gel using 100% Hexanes. Ensure the bed is perfectly level. 4. Equilibrate: Run 2 CVs of 95:5 Hex/EtOAc through the column. 5. Load Sample: Carefully add the dry-loaded sample powder evenly to the top of the silica bed. Cap with 1 cm of washed sand to prevent bed disturbance 6.

Phase 3: Gradient Execution & Fraction Collection 6. Impurity Wash (Step 1): Elute with 3 CVs of 95:5 Hex/EtOAc. Collect fractions.

  • Validation: Spot the last fraction on TLC; it should contain no 5-Undecyn-1-ol, only high-Rf impurities.

  • Target Elution (Step 2): Switch the solvent to 85:15 Hex/EtOAc. Elute for 5 CVs.

  • Flow Rate Control: Maintain a steady flow rate (e.g., using compressed air for flash chromatography) to minimize band broadening. Slower elution (~1 drop per sec) is only necessary if ΔRf < 0.1 3.

  • Fraction Analysis: Analyze fractions via TLC (visualized with KMnO₄ stain). Combine fractions containing pure 5-Undecyn-1-ol and concentrate in vacuo.

References

  • Title: Ideal Method Transfer from TLC to Column Chromatography Source: Yamazen USA URL: [Link]

  • Title: Quantitative Thin-Layer Chromatography - ReadingSample Source: Windows.net / Springer URL: [Link]

  • Title: Biotage Flash Cartridge User Guide Source: UC Santa Barbara (Biotage) URL: [Link]

  • Title: APPENDIX 3E Column Chromatography Source: SciSpace URL: [Link]

  • Title: Flash Column Chromatography Guide Source: Membrane Solutions URL: [Link]

  • Title: RAPID ISOMERIZATION OF ALKYNOL BY POTASSIUM AMINOPROPYLAMIDE REAGENT Source: Semantic Scholar URL: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation in 5-Undecyn-1-OL Esterification

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the esterification of 5-undecyn-1-ol. This guide provides in-depth troubleshooting advice and optimized...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the esterification of 5-undecyn-1-ol. This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate the common challenges associated with this reaction, with a primary focus on minimizing the formation of unwanted byproducts and maximizing the yield of your desired ester.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to ground your understanding of the core reaction and its challenges.

Q1: What is the most common and direct method for esterifying 5-Undecyn-1-OL?

The most prevalent method is the Fischer-Speier Esterification . This is a classic acid-catalyzed condensation reaction where 5-undecyn-1-ol (the alcohol) reacts with a carboxylic acid to form the corresponding ester and water.[1][2] Due to its operational simplicity and cost-effectiveness, it is often the first choice for synthesizing esters on both lab and industrial scales.[3]

Q2: What are the primary byproducts I should anticipate during the esterification of 5-undecyn-1-ol?

Given the structure of 5-undecyn-1-ol, which contains both a primary alcohol and an internal alkyne, you should be vigilant for three main classes of byproducts:

  • Bis(5-undecyn-1-yl) ether: Formed via the acid-catalyzed dehydration of two molecules of the starting alcohol. This is a common side reaction for long-chain alcohols, especially under harsh acidic conditions and elevated temperatures.[4]

  • Alkyne-related byproducts: The internal triple bond can react under strong acidic conditions. The most likely byproduct is a ketone, formed through the acid-catalyzed hydration of the alkyne.

  • Unreacted Starting Materials: Because Fischer esterification is an equilibrium reaction, incomplete conversion is a common issue, leaving residual 5-undecyn-1-ol and carboxylic acid in your final product mixture.[5]

Q3: Why is the removal of water so critical for reaction success?

The Fischer esterification is a reversible process.[6] Water is a product of the forward reaction (ester formation). As water accumulates in the reaction mixture, it facilitates the reverse reaction (ester hydrolysis), where the ester breaks down back into the alcohol and carboxylic acid.[3] To achieve high yields, this equilibrium must be shifted toward the products. According to Le Châtelier's principle, this is most effectively achieved by removing water as it is formed.[6][7]

Q4: Which acid catalyst is most suitable for this specific substrate?

The choice of catalyst requires balancing reactivity with selectivity.

CatalystProsConsRecommendation
Sulfuric Acid (H₂SO₄) Highly effective, inexpensive, and acts as a dehydrating agent.[2][8]Very strong; can promote charring and side reactions like ether formation and alkyne hydration.[4]Use sparingly (1-2 mol%) and at moderate temperatures. Best for robust substrates.
p-Toluenesulfonic Acid (p-TsOH) Solid, easier to handle, and generally milder than H₂SO₄.[1] Less prone to causing charring.Less potent than H₂SO₄, may require longer reaction times or higher temperatures.Recommended starting point. Provides a good balance of activity and selectivity for a sensitive substrate like 5-undecyn-1-ol.
Lewis Acids (e.g., Sc(OTf)₃) Can be very mild and highly selective.[1]Significantly more expensive.Consider for high-value, acid-sensitive substrates where maximizing yield and purity is paramount.
Solid Acid Catalysts Reusable, simplifying product purification.[4]Can suffer from diffusion limitations with long-chain reactants, potentially leading to slower reactions.[4]An excellent option for developing green, scalable processes.

Section 2: Troubleshooting Guide: From Low Yields to Unknown Peaks

This guide provides direct answers to specific experimental problems.

Problem: My reaction yield is disappointingly low, and TLC/GC analysis shows significant amounts of starting material.

  • Primary Cause: The reaction has not been effectively driven to completion and is stalled at equilibrium.

  • Scientific Rationale: The accumulation of water has enabled the rate of ester hydrolysis to approach the rate of ester formation, resulting in no net product generation.[3]

  • Solutions:

    • Implement Efficient Water Removal: The most robust method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or hexane.[1][3] The solvent forms a low-boiling azeotrope with water, which is distilled out of the reaction, condensed, and collected in the trap, physically removing it from the equilibrium.

    • Use an Excess of One Reagent: Since 5-undecyn-1-ol is often the more valuable reagent, using a large excess (3-5 equivalents) of the less expensive carboxylic acid can help shift the equilibrium. However, this complicates purification. A better strategy is often to use the alcohol as the limiting reagent and rely on water removal.[9]

    • Add a Dehydrating Agent: For smaller-scale reactions where a Dean-Stark setup is impractical, adding activated molecular sieves (3Å or 4Å) to the reaction vessel can sequester the water produced.[1][8]

dot

Troubleshooting_Low_Yield Start Low Ester Yield Detected (TLC/GC Analysis) Check_Equilibrium Is the reaction at equilibrium? (Significant starting material remains) Start->Check_Equilibrium Check_Degradation Is there evidence of degradation? (Charring, multiple unknown spots) Check_Equilibrium->Check_Degradation No Water_Removal Implement Water Removal Check_Equilibrium->Water_Removal Yes Optimize_Conditions Optimize Reaction Conditions Check_Degradation->Optimize_Conditions Yes Dean_Stark Use Dean-Stark Trap (Recommended) Water_Removal->Dean_Stark Mol_Sieves Add Molecular Sieves (Small Scale) Water_Removal->Mol_Sieves Success Improved Yield Dean_Stark->Success Mol_Sieves->Success Lower_Temp Lower Temperature Optimize_Conditions->Lower_Temp Milder_Catalyst Use Milder Catalyst (p-TsOH) Optimize_Conditions->Milder_Catalyst Inert_Atmosphere Use Inert Atmosphere (N₂/Ar) Optimize_Conditions->Inert_Atmosphere Lower_Temp->Success Milder_Catalyst->Success Inert_Atmosphere->Success

Caption: Workflow for troubleshooting low ester yield.

Problem: I see a significant byproduct peak in my GC-MS with a mass corresponding to (2 * Mass of 5-Undecyn-1-OL) - 18.

  • Identity: This mass strongly suggests the formation of Bis(5-undecyn-1-yl) ether .

  • Scientific Rationale: Under acidic conditions, the hydroxyl group of one alcohol molecule can be protonated, turning it into a good leaving group (water). A second alcohol molecule can then act as a nucleophile, attacking the carbon and displacing the water molecule in an Sₙ2-type reaction to form an ether. This process is favored by high temperatures and high acid concentrations.[4]

  • Solutions:

    • Reduce Reaction Temperature: Operate at the minimum temperature required for a reasonable reaction rate. For toluene, this would be the reflux temperature (~110 °C). Avoid excessive heating.

    • Decrease Catalyst Loading: High catalyst concentrations create a more acidic environment, accelerating the dehydration side reaction. Reduce the catalyst (e.g., p-TsOH) loading to 0.5-1.0 mol%.

    • Choose a Milder Catalyst: If ether formation persists, switch from H₂SO₄ to p-TsOH or even a Lewis acid catalyst.

Problem: My NMR spectrum shows unexpected signals, possibly a ketone C=O stretch (~205-215 ppm in ¹³C NMR) or loss of the alkyne signals.

  • Identity: This indicates hydration of the alkyne triple bond to form a ketone.

  • Scientific Rationale: In the presence of strong acid and trace amounts of water, the alkyne can undergo Markovnikov hydration. The triple bond is protonated to form a vinyl cation intermediate, which is then attacked by water. Tautomerization of the resulting enol yields the more stable ketone.

  • Solutions:

    • Ensure Rigorously Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. While the reaction produces water, starting with wet conditions exacerbates alkyne side reactions.

    • Avoid Overly Harsh Catalysts: Sulfuric acid is more likely to promote this side reaction than p-TsOH. Avoid any catalysts known to be particularly effective for alkyne hydration (e.g., mercury salts).

    • Run Under Inert Atmosphere: While not directly preventing hydration, running the reaction under nitrogen or argon prevents potential oxidation side reactions at the alkyne or alcohol, simplifying your product mixture and making the hydration byproduct easier to identify and address.

dot

Reaction_Pathways cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Pathways Reactants 5-Undecyn-1-OL + R-COOH (Carboxylic Acid) Catalyst H⁺ Catalyst (e.g., p-TsOH) Reactants->Catalyst Ether Bis(5-undecyn-1-yl) Ether Reactants->Ether  High Temp,  Excess Acid [2x Alcohol] Ketone Ketone Byproduct Reactants->Ketone  Trace H₂O,  Strong Acid Product Desired Ester + H₂O Catalyst->Product Product->Reactants Hydrolysis (Reverse Reaction)

Caption: Main esterification pathway and competing byproduct reactions.

Section 3: Recommended Experimental Protocols

Protocol 3.1: Optimized Fischer Esterification using a Dean-Stark Apparatus

  • Objective: To synthesize the ester of 5-undecyn-1-ol with high yield by efficiently removing water.

  • Rationale: This setup physically removes the water byproduct, decisively shifting the reaction equilibrium towards the ester product and preventing hydrolysis.[3]

  • Materials:

    • 5-Undecyn-1-OL (1.0 eq)

    • Carboxylic Acid (1.1 eq)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 eq)

    • Toluene (anhydrous, sufficient to fill flask and Dean-Stark trap)

    • Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, heating mantle

    • Inert gas line (Nitrogen or Argon)

  • Procedure:

    • Setup: Assemble the flask, Dean-Stark trap, and condenser. Ensure all glassware is oven-dried. Flush the entire system with an inert gas.

    • Charging the Flask: To the round-bottom flask, add 5-undecyn-1-ol, the carboxylic acid, p-TsOH, and a magnetic stir bar.

    • Adding Solvent: Add enough anhydrous toluene to fill the flask to about two-thirds capacity. Fill the Dean-Stark trap with toluene via the top of the condenser.

    • Reaction: Begin stirring and gently heat the mixture to reflux. Toluene and water will co-distill as an azeotrope. Upon condensing, the denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.

    • Monitoring: Continue reflux until the theoretical amount of water has been collected in the trap and no more water is observed to be forming (typically 2-8 hours). The reaction progress can also be monitored by taking small aliquots and analyzing via TLC or GC.

    • Completion: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Protocol 3.2: Reaction Workup and Product Purification

  • Objective: To isolate the pure ester from the crude reaction mixture.

  • Rationale: A systematic liquid-liquid extraction and washing procedure is required to remove the acid catalyst, unreacted carboxylic acid, and any water-soluble impurities before final purification by chromatography.[10]

  • Procedure:

    • Transfer: Transfer the cooled reaction mixture to a separatory funnel.

    • Dilution: Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether to ensure the product is fully dissolved and to lower the viscosity.

    • Aqueous Wash (Water): Wash the organic layer with deionized water to remove the bulk of any highly polar impurities.

    • Aqueous Wash (Base): Wash with a saturated solution of sodium bicarbonate (NaHCO₃). (CAUTION: CO₂ evolution!) This step is crucial to neutralize the p-TsOH catalyst and any remaining carboxylic acid.[5] Repeat until no more gas evolves.

    • Aqueous Wash (Brine): Wash with a saturated solution of sodium chloride (brine). This helps to break up any emulsions and removes the majority of dissolved water from the organic layer.

    • Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Solvent Removal: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude ester.

    • Final Purification: Purify the crude product using flash column chromatography on silica gel. The appropriate eluent system (e.g., a hexane/ethyl acetate gradient) should be determined beforehand by TLC analysis.

Protocol 3.3: Analytical Techniques for Monitoring and Analysis

  • Thin-Layer Chromatography (TLC): An indispensable tool for qualitative reaction monitoring. Spot the starting alcohol, the crude reaction mixture, and a co-spot on a silica plate. A successful reaction will show the consumption of the starting alcohol spot and the appearance of a new, typically less polar, product spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for this analysis. It allows for the separation of volatile components (ester, alcohol, ether byproduct) and provides their mass spectra for definitive identification.[11] It is also an excellent tool for determining the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired ester and helps identify byproducts. Key signals to look for in the ¹H NMR of the product ester include the shifting of the -CH₂-OH protons of the starting alcohol (typically ~3.6 ppm) to downfield -CH₂-O-C=O protons (typically ~4.1 ppm).

References

  • Recyclable Catalysts for Alkyne Functionalization - PMC - NIH. (2021). Available at: [Link]

  • Organic Reactions: Esterification & Transesterification - Student Academic Success. (2025). Available at: [Link]

  • PIFA-Mediated Esterification Reaction of Alkynes with Alcohols via Oxidative Cleavage of Carbon Triple Bonds - Organic Chemistry Portal. (2014). Available at: [Link]

  • Fischer–Speier esterification - Wikipedia. Available at: [Link]

  • PIFA-Mediated Esterification Reaction of Alkynes with Alcohols via Oxidative Cleavage of Carbon Triple Bonds | The Journal of Organic Chemistry. (2014). Available at: [Link]

  • Electrochemical Esterification Reaction of Alkyne Aldehyde with Alcohols Mediated by Carbene and Iodine - ResearchGate. Available at: [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation - Patsnap Eureka. (2025). Available at: [Link]

  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Available at: [Link]

  • CN110964189B - Catalyst for esterification reaction and method for catalyzing esterification reaction - Google Patents.
  • 21.6: Condensation of Acids with Alcohols- The Fischer Esterification - Chemistry LibreTexts. (2020). Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Fischer Esterification - Organic Chemistry Portal. Available at: [Link]

  • Fischer Esterification - Chemistry Steps. (2021). Available at: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]

  • Optimization and Purification of Terpenyl Flavor Esters Catalyzed by Black Cumin (Nigella sativa) Seedling Lipase in Organic Media - Frontiers. Available at: [Link]

  • Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed. (2014). Available at: [Link]

  • Fischer Esterification - Chemistry LibreTexts. (2023). Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. (2022). Available at: [Link]

  • esterification - alcohols and carboxylic acids - Chemguide. Available at: [Link]

  • Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - PMC. (2018). Available at: [Link]

  • US4521595A - Process for the purification of esters - Google Patents.
  • Ethanol Purification Methods. Available at: [Link]

  • US2423545A - Esterification of terpene alcohols - Google Patents.
  • Optimization for esterification of saturated palm fatty acid distillate by D-optimal design response surface methodology for biolubricant production. (2021). Available at: [Link]

  • Optimization of Esterification in the Synthesis of Surfactants Feedstock from Polar Lipid Fraction of Crude Palm Oil. Available at: [Link]

  • US4304925A - Process for purifying esters - Google Patents.
  • How to purify esterefication product? - ResearchGate. (2016). Available at: [Link]

  • (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables - ResearchGate. Available at: [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]

  • Monitoring the esterification of sorbitol and fatty acids by gas chromatography. Available at: [Link]

  • Gas-phase esterification within a miniature ion trap mass spectrometer: mechanistic insight and diagnostic markers for quinolone screening - Analyst (RSC Publishing). Available at: [Link]

  • Current Developments in Esterification Reaction: A Review on Process and Parameters. (2021). Available at: [Link]

  • Theoretical and Kinetic Analysis of the Esterification of Undecylenic Acid with Glycerol. (2020). Available at: [Link]

Sources

Optimization

Technical Support Center: GC-MS Optimization for Trace 5-Undecyn-1-ol Degradation Products

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex chromatographic challenges associa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex chromatographic challenges associated with functionalized alkynes.

Mechanistic Overview: The Analytical Challenge

5-Undecyn-1-ol is a bifunctional molecule featuring a terminal primary hydroxyl group and an internal alkyne. When exposed to oxidative stress or thermal degradation, it yields trace degradation products such as 5-undecynoic acid, 5-undecynal, and various short-chain cleavage products.

Detecting these species at trace levels (<10 ppm) requires overcoming two primary physicochemical phenomena:

  • Adsorptive Loss: Free hydroxyl and carboxyl groups readily hydrogen-bond with active silanol sites in the GC inlet liner and column, causing severe peak tailing and irreversible signal loss[1].

  • Thermal Degradation: Alkynes and labile oxidation products can undergo isomerization or breakdown if the inlet temperature is excessively high and the sample residence time is prolonged[2].

To establish a self-validating analytical system, we must control analyte volatility through derivatization and manage sample transfer kinetics via optimized splitless injection.

Workflow A 5-Undecyn-1-ol Sample Extract B Derivatization (BSTFA + 1% TMCS) A->B Enhance volatility C Splitless Injection (Solvent Focusing) B->C Trace recovery D Capillary GC Separation (DB-5MS / Rxi-5ms) C->D Thermal gradient E MS Detection (SIM/Scan Mode) D->E Elution & Ionization

Workflow for trace GC-MS analysis of 5-Undecyn-1-ol and its degradation products.

Step-by-Step Methodologies

Protocol A: Silylation of 5-Undecyn-1-ol Extracts (BSTFA + 1% TMCS)

Causality: Derivatization replaces active protons with trimethylsilyl (TMS) groups. This eliminates hydrogen bonding, drastically improving peak shape, thermal stability, and lowering the limit of detection (LOD)[3]. The addition of 1% TMCS acts as a catalyst to drive the reaction to completion for sterically hindered sites[3].

Procedure:

  • Sample Drying: Transfer the sample extract to a 2 mL glass GC vial. Evaporate completely under a gentle stream of nitrogen. Critical Step: Protic solvents (e.g., water, methanol) will aggressively quench the BSTFA reagent and halt the reaction.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the analytes. Pyridine acts as both a solvent and a basic catalyst.

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS to the vial[3].

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Heat in a block at 65°C for 20–30 minutes to ensure complete conversion of all trace degradation products[3].

  • Cooling & Injection: Allow the vial to cool to room temperature. The sample can be injected directly into the GC-MS; the byproducts are highly volatile and do not require aqueous extraction.

Protocol B: Splitless Injection with Solvent Focusing

Causality: Splitless injection is mandatory for trace analysis to transfer >95% of the analyte mass onto the column[1]. However, the slow transfer rate causes band broadening. We utilize "solvent focusing" (cold trapping) by setting the initial oven temperature 10–20°C below the solvent's boiling point. This causes the solvent to condense at the column head, trapping and reconcentrating the trace analytes into a tight, sharp band[4].

Procedure:

  • Set the GC inlet to Splitless mode with a purge valve time of 0.75 to 1.0 minutes.

  • Set the initial oven temperature to 40°C (assuming dichloromethane or hexane as the solvent) and hold for 1.5 minutes[4].

  • Program a temperature ramp of 15°C/min to 280°C to elute the high-boiling TMS derivatives.

Quantitative Parameter Optimization

Table 1: GC-MS Parameter Selection Matrix

ParameterStandard SettingTrace Optimized SettingMechanistic Rationale
Injection Mode Split (10:1)Splitless (0.75 min hold)Maximizes mass on column for trace degradants; requires solvent focusing[4].
Inlet Temperature 250°C220°C - 230°CReduces thermal stress on the alkyne bond while maintaining TMS-derivative volatility.
Inlet Liner Single taper w/ woolUltra-Inert, NO glass woolGlass wool increases surface area and active sites, leading to adsorptive loss of trace acids[2].
Column Phase DB-WAX (Polar)DB-5MS / Rxi-5ms (Non-polar)Non-polar columns offer superior thermal stability, lower bleed, and excellent compatibility with TMS derivatives[5].

Table 2: Diagnostic MS Ions for TMS-Derivatized Analytes

Compound ClassDerivatizationPrimary Fragment Ions (m/z)Diagnostic Utility
Parent Alcohol TMS Ether[M-15]⁺, 73Loss of a methyl group from the TMS moiety is highly characteristic[6].
Degradant Acids TMS Ester[M-15]⁺,[M-89]⁺[M-89]⁺ indicates the loss of the OTMS group, confirming carboxylic acid presence[5].
Degradant Aldehydes None (Unreactive)[M-18]⁺, [M-28]⁺Aldehydes do not react with BSTFA; identify via loss of water or CO.

Troubleshooting & FAQs

Troubleshooting A Issue: Trace Peaks Missing or Tailing B Check Inlet Liner A->B Suspect adsorption C Check Derivatization A->C Suspect poor volatility D Use Ultra-Inert Liner & Remove Glass Wool B->D Active sites present E Ensure Anhydrous Prep & Heat to 65°C C->E Reagent quenching

Decision tree for resolving trace peak tailing and adsorptive losses in GC-MS.

Q1: Why is the parent 5-undecyn-1-ol peak tailing severely despite using a high-quality DB-5MS column? A1: This is a classic symptom of hydroxyl-silanol interactions. If you have not derivatized the sample, the free terminal hydroxyl group is hydrogen-bonding with active sites in the inlet liner or the head of the column[1]. Solution: Implement Protocol A (BSTFA derivatization). If the sample is already derivatized, your BSTFA reagent may have hydrolyzed due to moisture exposure. Use a fresh, sealed ampoule of BSTFA.

Q2: I am losing trace degradation products (e.g., 5-undecynoic acid) when switching from split to splitless mode. Why? A2: While splitless mode puts more mass on the column, it drastically increases the residence time of the sample inside the hot inlet[1]. This prolonged exposure allows trace, labile degradation products to interact with active sites on the glass wool or liner walls, leading to adsorptive loss[2]. Solution: Remove glass wool from your liner. Use an Ultra-Inert single taper liner and keep the splitless hold time to the absolute minimum required for transfer (typically 0.75 min).

Q3: How can I confirm if a trace peak is a true degradation product from my experiment or an artifact generated inside the GC inlet? A3: Hot inlet surfaces can catalyze the isomerization of the alkyne bond or induce thermal oxidation. To build a self-validating system, perform an Inlet Temperature Study . Inject the same sample at inlet temperatures of 200°C, 230°C, and 260°C. If the relative peak area of the trace degradant increases proportionally with the inlet temperature, it is a thermal artifact generated during injection. If the area remains constant, it is a true degradation product present in your sample matrix.

References[4] Preparation of TMS Derivatives for GC/MS - CalTech GPS. caltech.edu. URL[8] Alcohol trace analysis with BSTFA and GC-MS - Chromatography Forum. chromforum.org. URL[5] Understanding Solvent Focusing Gas Chromatography and How it can be Optimized for Splitless Injections. labrulez.com. URL[3] Application Notes and Protocols for Derivatization of Long-Chain Alkanes in GC-MS. benchchem.com. URL[7] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed. nih.gov. URL[6] Split vs splitless injection GC-MS: A head-to-head evaluation of calibration performance on a Rxi-5ms GC column using EPA Method 8270 semivolatile organic standards and calibration criteria. restek.com. URL[1] Optimizing Splitless GC Injections. chromatographyonline.com. URL[2] Making a Grand Entrance: Techniques for Efficient Sample Introduction, Inlet Types, and Maintenance. agilent.com. URL

Sources

Reference Data & Comparative Studies

Validation

A Spectroscopic Duel: Unmasking the Structural Nuances of 5-Undecyn-1-ol and its Alkene Counterpart, (5Z)-undec-5-en-1-ol

In the landscape of synthetic chemistry and drug development, the precise structural elucidation of molecules is paramount. Even subtle differences, such as the degree of unsaturation in a carbon chain, can profoundly im...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic chemistry and drug development, the precise structural elucidation of molecules is paramount. Even subtle differences, such as the degree of unsaturation in a carbon chain, can profoundly impact a compound's physical properties, reactivity, and biological activity. This guide presents a detailed spectroscopic comparison of two such closely related molecules: 5-Undecyn-1-ol, an acetylenic alcohol, and its corresponding cis-alkene derivative, (5Z)-undec-5-en-1-ol. Through a side-by-side analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we will illuminate the key spectral fingerprints that differentiate an alkyne from a cis-alkene within a similar molecular framework. This analysis serves as a practical reference for researchers engaged in the synthesis, purification, and characterization of unsaturated long-chain alcohols.

Molecular Architecture: A Tale of Two Bonds

The fundamental difference between 5-Undecyn-1-ol and (5Z)-undec-5-en-1-ol lies in the nature of the carbon-carbon multiple bond at the C5 position. 5-Undecyn-1-ol possesses a triple bond (an alkyne), which enforces a linear geometry on the C4-C5-C6-C7 segment of the carbon chain. In contrast, (5Z)-undec-5-en-1-ol features a double bond (an alkene) with a cis or Z configuration, resulting in a distinct "kink" in its structure. This seemingly minor variation gives rise to a cascade of differences in their spectroscopic signatures.

Figure 1: Structural comparison of 5-Undecyn-1-ol and (5Z)-undec-5-en-1-ol.

Vibrational Spectroscopy (FT-IR): Probing the Functional Groups

Infrared spectroscopy provides valuable information about the types of chemical bonds present in a molecule by measuring their vibrational frequencies. The most telling differences between our two compounds are observed in the region of C-H and C-C multiple bond stretching.

Functional Group5-Undecyn-1-ol (Alkyne)(5Z)-undec-5-en-1-ol (Alkene)
O-H Stretch ~3330 cm⁻¹ (broad)~3330 cm⁻¹ (broad)
C-H Stretch (sp³) ~2850-2960 cm⁻¹~2850-2960 cm⁻¹
C≡C Stretch ~2230 cm⁻¹ (weak)Absent
C=C Stretch Absent~1655 cm⁻¹ (weak to medium)
**=C-H Stretch (sp²) **Absent~3010 cm⁻¹ (medium)
=C-H Bend (cis) Absent~700 cm⁻¹ (broad)

Key Differentiators in IR Spectra:

  • The Alkyne Signature: The most definitive peak for 5-Undecyn-1-ol is the C≡C triple bond stretch, which typically appears as a weak but sharp band in the range of 2100-2260 cm⁻¹. For internal alkynes like 5-undecyn-1-ol, this absorption can be particularly weak due to the symmetrical nature of the bond, resulting in a small change in dipole moment during vibration.

  • The Alkene Fingerprint: Conversely, (5Z)-undec-5-en-1-ol is characterized by the presence of a C=C double bond stretching vibration, which is typically observed around 1640-1680 cm⁻¹.[1] Additionally, a crucial diagnostic feature for the alkene is the vinylic C-H stretching absorption found just above 3000 cm⁻¹, a region where sp³ C-H stretches are absent.[2] The presence of a cis-double bond can also give rise to a broad out-of-plane bending vibration around 700 cm⁻¹.

Both molecules will exhibit a broad O-H stretching band around 3200-3600 cm⁻¹ due to the terminal alcohol group, and strong C-H stretching bands from the alkyl chain between 2850 and 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. Both ¹H and ¹³C NMR are indispensable for distinguishing between these two isomers.

¹H NMR Spectroscopy: The Proton's Perspective

The chemical shifts of the protons on and adjacent to the multiple bond are highly diagnostic.

Proton Environment5-Undecyn-1-ol (Alkyne)(5Z)-undec-5-en-1-ol (Alkene)
-CH₂-C≡C- ~2.1-2.3 ppm (multiplet)Absent
-C≡C-CH₂- ~2.1-2.3 ppm (multiplet)Absent
=CH- Absent~5.3-5.5 ppm (multiplet)
-CH₂-CH= Absent~2.0-2.2 ppm (multiplet)
HO-CH₂- ~3.6 ppm (triplet)~3.6 ppm (triplet)
-CH₂-OH ~1.6 ppm (quintet)~1.6 ppm (quintet)
Alkyl Chain CH₂ ~1.3-1.5 ppm (multiplet)~1.3-1.5 ppm (multiplet)
Terminal CH₃ ~0.9 ppm (triplet)~0.9 ppm (triplet)

Key Differentiators in ¹H NMR Spectra:

  • Alkynyl vs. Alkenyl Protons: The most striking difference is the presence of signals in the vinylic region (typically 5.0-6.5 ppm) for (5Z)-undec-5-en-1-ol, corresponding to the protons directly attached to the double bond. These signals are completely absent in the spectrum of 5-Undecyn-1-ol.

  • Propargylic vs. Allylic Protons: The protons on the carbons adjacent to the triple bond in 5-Undecyn-1-ol (propargylic protons) typically resonate around 2.1-2.3 ppm. The corresponding protons adjacent to the double bond in (5Z)-undec-5-en-1-ol (allylic protons) appear in a similar region (~2.0-2.2 ppm). While the chemical shifts can be close, the coupling patterns and the absence of vinylic proton signals will be the deciding factors.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The hybridization of the carbon atoms in the multiple bond directly influences their chemical shifts in the ¹³C NMR spectrum.

Carbon Environment5-Undecyn-1-ol (Alkyne)(5Z)-undec-5-en-1-ol (Alkene)
-C≡C- ~80-90 ppmAbsent
-C=C- Absent~125-135 ppm
HO-CH₂- ~62 ppm~62 ppm
Alkyl Chain ~14-32 ppm~14-32 ppm

Key Differentiators in ¹³C NMR Spectra:

  • The Upfield Alkyne Carbons: The sp-hybridized carbons of the alkyne in 5-Undecyn-1-ol are significantly shielded and appear in the upfield region of the spectrum, typically between 70 and 90 ppm.

  • The Downfield Alkene Carbons: In contrast, the sp²-hybridized carbons of the alkene in (5Z)-undec-5-en-1-ol are deshielded and resonate further downfield, usually in the range of 120-140 ppm. This significant difference in chemical shift provides an unambiguous method for distinguishing between the two functionalities.

Mass Spectrometry (MS): Deciphering the Molecular Ion and Fragmentation

While both 5-Undecyn-1-ol and its alkene derivative have the same nominal molecular weight, high-resolution mass spectrometry can differentiate them based on their exact masses due to the difference in the number of hydrogens. However, their electron ionization (EI) fragmentation patterns can also offer structural clues.

Both compounds are expected to show a molecular ion peak (M⁺). Common fragmentation pathways for long-chain alcohols include the loss of water (M-18) and alpha-cleavage. The fragmentation around the multiple bond can also differ. The linear, rigid structure of the alkyne might influence fragmentation pathways compared to the more flexible alkene. For instance, cleavage at the propargylic positions in the alkyne and allylic positions in the alkene will lead to characteristic fragment ions.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique.

Fourier Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A Nicolet iS50 FT-IR spectrometer or equivalent.

  • Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An background spectrum of the clean salt plates is recorded prior to the sample measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a 5 mm broadband probe.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolve_in_Solvent Dissolve in Deuterated Solvent Sample->Dissolve_in_Solvent Thin_Film Prepare Thin Film (for IR) Sample->Thin_Film MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Dissolve_in_Solvent->NMR FTIR FT-IR Spectroscopy Thin_Film->FTIR IR_Data IR Spectrum: Functional Groups FTIR->IR_Data NMR_Data NMR Spectra: Connectivity & Environment NMR->NMR_Data MS_Data Mass Spectrum: MW & Fragmentation MS->MS_Data Structure_Elucidation Structure Elucidation IR_Data->Structure_Elucidation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Figure 2: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic comparison of 5-Undecyn-1-ol and (5Z)-undec-5-en-1-ol provides a clear and instructive example of how subtle structural changes manifest in distinct spectral data. The key takeaways for distinguishing these two compounds are:

  • IR Spectroscopy: Look for the weak C≡C stretch around 2230 cm⁻¹ for the alkyne and the C=C stretch around 1655 cm⁻¹ and the =C-H stretch above 3000 cm⁻¹ for the alkene.

  • ¹H NMR Spectroscopy: The presence of vinylic protons in the 5.3-5.5 ppm region is a definitive marker for the alkene.

  • ¹³C NMR Spectroscopy: The upfield signals of the sp-hybridized carbons (~80-90 ppm) for the alkyne are clearly separated from the downfield signals of the sp²-hybridized carbons (~125-135 ppm) for the alkene.

By leveraging the complementary information provided by these spectroscopic techniques, researchers can confidently and accurately characterize these and other unsaturated organic molecules, a critical step in advancing chemical research and development.

References

  • Lafayette College. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy Table. Retrieved from [Link]

  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 34-37. Retrieved from [Link]

Sources

Comparative

5-Undecyn-1-OL: A Versatile Building Block for the Synthesis of Insect Pheromones

A Comparative Guide for Researchers and Drug Development Professionals The use of insect sex pheromones for pest management is a rapidly growing field, offering a targeted and environmentally benign alternative to broad-...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers and Drug Development Professionals

The use of insect sex pheromones for pest management is a rapidly growing field, offering a targeted and environmentally benign alternative to broad-spectrum pesticides.[1][2] The efficacy of these pheromones hinges on their precise chemical structures, making their efficient and stereoselective synthesis a critical area of research.[3][4] This guide provides an in-depth analysis of 5-undecyn-1-ol as a starting material for the synthesis of various insect pheromones, comparing its performance with alternative synthetic routes and providing supporting experimental data.

The Strategic Advantage of Alkynes in Pheromone Synthesis

Many lepidopteran sex pheromones are long-chain unsaturated alcohols, acetates, or aldehydes.[5] The geometry of the carbon-carbon double bonds within these molecules is crucial for their biological activity. Acetylenic compounds, such as 5-undecyn-1-ol, serve as excellent precursors because the triple bond can be selectively reduced to either a (Z)- or (E)-double bond, providing a high degree of stereochemical control.[6][7] This is a significant advantage over methods like the Wittig reaction, which can often lead to mixtures of isomers and challenging purification steps.[1][8]

5-Undecyn-1-OL: A Gateway to Diverse Pheromone Structures

5-Undecyn-1-OL is a commercially available C11 acetylenic alcohol that provides a versatile scaffold for the synthesis of a wide range of insect pheromones. Its structure allows for chain extension from the acetylenic end and functional group manipulation at the hydroxyl end.

Comparative Synthesis Strategies

Several synthetic strategies are employed for the production of insect pheromones. Below is a comparison of common methods, highlighting the role and advantages of using an acetylenic precursor like 5-undecyn-1-ol.

Synthesis MethodKey AdvantagesKey DisadvantagesApplicability of 5-Undecyn-1-OL
Alkyne-Based Synthesis High stereoselectivity for (Z)- or (E)-olefins via controlled reduction.[7] Convergent and flexible synthetic routes.Requires handling of potentially hazardous reagents (e.g., sodium in liquid ammonia).[9]Directly applicable. 5-Undecyn-1-ol is an ideal starting material.
Wittig Reaction Well-established method for C=C bond formation.[10]Often produces mixtures of E/Z isomers.[8] Stoichiometric amounts of phosphine oxide byproduct can be difficult to remove.[1]Can be used in combination with alkyne fragments, but direct use of 5-undecyn-1-ol for stereocontrol is often superior.
Olefin Metathesis Highly efficient for forming Z-olefins with specific catalysts.[1][11][12] Can utilize renewable starting materials like seed oils.[1]Catalysts can be expensive and sensitive to functional groups.[3]Can be a powerful alternative, but alkyne-based routes from 5-undecyn-1-ol offer a different, well-controlled approach.
Cross-Coupling Reactions Efficient for constructing carbon-carbon bonds.[13]May require multi-step synthesis of precursors.Can be employed to elaborate structures derived from 5-undecyn-1-ol.

Experimental Workflow: Synthesis of (Z)-5-Undecenyl Acetate from 5-Undecyn-1-OL

This section details a representative experimental protocol for the synthesis of a generic (Z)-alkenyl acetate pheromone component, starting from 5-undecyn-1-ol. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Step 1: Chain Elongation via Alkylation of the Terminal Alkyne

The first step involves extending the carbon chain of 5-undecyn-1-ol to achieve the desired length for the target pheromone. This is typically accomplished by deprotonating the terminal alkyne to form an acetylide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

  • Protocol:

    • Dissolve 5-undecyn-1-ol in a suitable aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C.

    • Add a strong base, such as n-butyllithium (n-BuLi), dropwise to deprotonate the terminal alkyne, forming the lithium acetylide.

    • Slowly add the desired alkyl halide (e.g., 1-bromopropane for a C14 pheromone) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

    • Purify the resulting long-chain acetylenic alcohol by column chromatography.

  • Rationale: The use of a strong base like n-BuLi is necessary to deprotonate the weakly acidic terminal alkyne. The low temperature helps to control the exothermicity of the reaction and prevent side reactions. The inert atmosphere prevents the reactive organometallic species from reacting with oxygen or moisture.

Step 2: Stereoselective Reduction to the (Z)-Alkene

The key to achieving the desired biological activity is the stereoselective formation of the (Z)-double bond. This is accomplished through the partial hydrogenation of the alkyne using a "poisoned" catalyst.

  • Protocol:

    • Dissolve the elongated acetylenic alcohol in a suitable solvent, such as methanol or ethanol.

    • Add a catalytic amount of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).[7]

    • Hydrogenate the mixture under a hydrogen atmosphere (typically using a balloon) at room temperature.

    • Carefully monitor the reaction progress by GC to ensure the reaction stops at the alkene stage and does not proceed to the fully saturated alkane.[14]

    • Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate to yield the (Z)-alkenol.

  • Rationale: Lindlar's catalyst is specifically designed to be less reactive than standard hydrogenation catalysts (like palladium on carbon), which allows for the selective reduction of the alkyne to the cis-alkene without over-reduction to the alkane.[15] The quinoline in the catalyst mixture acts as a poison, further deactivating the catalyst to prevent complete hydrogenation.[7]

Step 3: Acetylation of the Alcohol

The final step is to convert the terminal alcohol to the corresponding acetate, which is a common functional group in lepidopteran pheromones.[5]

  • Protocol:

    • Dissolve the (Z)-alkenol in a suitable solvent, such as dichloromethane or pyridine.

    • Add acetic anhydride and a catalytic amount of a base, such as pyridine or 4-dimethylaminopyridine (DMAP).

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with a dilute acid solution (to remove pyridine), followed by a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer and concentrate in vacuo.

    • Purify the final (Z)-alkenyl acetate by column chromatography.

  • Rationale: Acetic anhydride is a reactive acetylating agent. Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct. DMAP can be used as a more potent catalyst to accelerate the reaction.

Synthesis_Workflow A 5-Undecyn-1-OL B Deprotonation (n-BuLi, THF, -78°C) A->B Step 1 C Lithium Acetylide B->C D Alkylation (Alkyl Halide) C->D E Elongated Acetylenic Alcohol D->E F Partial Hydrogenation (Lindlar's Catalyst, H2) E->F Step 2 G (Z)-Alkenol F->G H Acetylation (Acetic Anhydride, Pyridine) G->H Step 3 I (Z)-Alkenyl Acetate Pheromone H->I

Caption: Synthetic workflow for a (Z)-alkenyl acetate pheromone from 5-undecyn-1-ol.

Performance Comparison and Data Summary

The following table summarizes typical performance metrics for the synthesis of a representative C14 (Z)-alkenyl acetate pheromone using the 5-undecyn-1-ol route compared to a traditional Wittig synthesis.

Parameter5-Undecyn-1-OL RouteWittig Reaction Route
Overall Yield 60-75%40-60%[16]
(Z)-Isomer Purity >98%[6]85-95% (often requires purification)[8]
Number of Steps 32-4
Key Reagents n-BuLi, Lindlar's Catalyst, Acetic AnhydrideTriphenylphosphine, Strong Base, Aldehyde
Purification Difficulty Moderate (standard chromatography)Can be challenging due to triphenylphosphine oxide byproduct[1]
Cost-Effectiveness Competitive due to high purity and yieldCan be less expensive on a small scale, but purification costs can be high for large-scale production.[17]

Conclusion: A Reliable and Versatile Starting Material

5-Undecyn-1-ol stands out as a highly viable and versatile starting material for the synthesis of a wide array of insect pheromones. Its key advantage lies in the ability to control the stereochemistry of the resulting double bond with high fidelity through selective reduction of the alkyne functionality. This leads to higher purity of the final product, which is often critical for biological activity, and can simplify purification processes, making it an attractive option for both research and large-scale production. While alternative methods like the Wittig reaction and olefin metathesis have their merits, the alkyne-based strategy starting from 5-undecyn-1-ol offers a robust, well-established, and highly controllable pathway to these important semiochemicals.

References

  • Herbert, M. B., Marx, V. M., Pederson, R. L., & Grubbs, R. H. (2013). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. Angewandte Chemie International Edition, 52(1), 310-313. [Link]

  • Herbert, M. B., Marx, V. M., & Grubbs, R. H. (2013). Concise syntheses of insect pheromones using Z-selective cross metathesis. Semantic Scholar. [Link]

  • Apeiron Synthesis. (2025, September 22). Shaping Scents: Metathesis in Pheromone Synthesis. [Link]

  • Ishikawa, T., et al. (2005). Stereoselective synthesis of insect sex pheromone analogs having a fluorine atom on their double bonds. ElectronicsAndBooks. [Link]

  • Cossy, J., & Poitevin, C. (2023, February 14). Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. Beilstein Journals. [Link]

  • Herbert, M. B., et al. (n.d.). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. Amanote. [Link]

  • ChemConnections. (2012, October 10). Z-selective Insect Pheromones syn. [Link]

  • Huang, Y. Z., Shi, L., & Yang, J. (2007, January 3). Studies on the Wittig Reaction (IV) A Stereoselective Synthesis of the Insect Sex Pheromone of Laspeyresia pomonella, E,E,-8,10-Dodecadien-1-ol. Taylor & Francis Online. [Link]

  • Ivanov, I. V., & Ganchev, G. G. (2025, August 7). Synthesis of Lepidoptera pheromones using acetylenes. ResearchGate. [Link]

  • Millar, J. G. (2000). Second Major Class of Lepidopteran Sex Attractant Pheromones. Annual Review of Entomology, 45(1), 575-604. [Link]

  • Zarbin, P. H. G., et al. (n.d.). Unsymmetrical Double Wittig Olefination on the Syntheses of Insect Pheromones. Part 1. Synthesis of 5,9-Dimethylpentadecane, the Sexual Pheromone of Leucoptera coffeella. ResearchGate. [Link]

  • Francke, W., & Schulz, S. (2023, February 23). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports. [Link]

  • Unnamed Publisher. (2025, November 1). The Role of Trans-5-Decen-1-ol in Insect Pheromones and Agricultural Science. [Link]

  • Horiike, M., Tanouchi, M., & Hirano, C. (1980). Synthesis of Insect Sex Pheromones and Their Homologues; (Z)-6-Alkenyl Acetates from the Wittig Reaction. Bioscience, Biotechnology, and Biochemistry, 44(2), 407-409. [Link]

  • Unnamed Publisher. (n.d.). Identification and chiral synthesis of sex pheromone components in geometrid moths (Lepidoptera). Summit Research Repository - Simon Fraser University. [Link]

  • Unnamed Publisher. (n.d.). Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. [Link]

  • Unnamed Publisher. (2025, August 14). Identification and Stereoselective Total Synthesis of an Insect Homosesquiterpene from the Clonal Raider Ant Ooceraea biroi. American Chemical Society. [Link]

  • Biotica Publications. (n.d.). Latest Improvements in Insect Pheromonal Research, Method and Protocols. [Link]

  • Kim, J., et al. (2022, December 31). Synthesis of a Sex Pheromone for Eco-friendly Control of Spodoptera frugiperda. Journal of Agricultural, Life and Environmental Sciences. [Link]

  • Unnamed Publisher. (n.d.). Synthesis and Field Evaluation of the Sex Pheromone of Plutella xylostella (L.) (Lepidoptera: Plutellidae) in Canola (Brassica napus L.). SciELO Uruguay. [Link]

  • Unnamed Publisher. (n.d.). 10-Undecenoic Acid, an Inexpensive Source for the Synthesis of the Pheromones of Cotton Pests, Peach Tree Borer and Cherry Tree Borer. MDPI. [Link]

  • Ando, T., & Miyamoto, T. (2015). Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist. Journal of Pesticide Science, 40(3), 101-113. [Link]

  • Unnamed Publisher. (n.d.). Strategies for the biosynthesis of lepidopteran sex pheromones. ResearchGate. [Link]

  • AINIA. (n.d.). Sustainable bio-production of insect pheromones and their precursors. [Link]

  • Unnamed Publisher. (2026, January 16). Disrupting Pheromone Signaling in Insects: Design, Synthesis, and Evaluation of an Inhibitor. PMC. [Link]

  • Nguyen, T. M. (2016, August 31). Synthesis and Application of Pheromones for Integrated Pest Management in Vietnam. Vietnam Journal of Science and Technology. [Link]

  • Unnamed Publisher. (n.d.). Catalytic Reduction of Alkynes and Allenes. [Link]

  • Unnamed Publisher. (n.d.). Insect Pheromone Technology: Chemistry and Applications. ACS Publications. [Link]

  • ChemTalk. (2024, August 22). Catalytic Hydrogenation. [Link]

  • LibreTexts Chemistry. (2019, June 5). 11.3.4 Catalytic Hydrogenation of Alkynes. [Link]

  • Jaydev Chemical Industries. (n.d.). Insect Pheromones and Intermediates. [Link]

  • Unnamed Publisher. (n.d.). Catalytic Hydrogenation of Alkynes: As With Alkenes, Addition of Each Pair of H's Is Syn. Scribd. [Link]

  • Unnamed Publisher. (n.d.). Sex pheromone biosynthesis in the sugarcane borer Diatraea saccharalis: paving the way for biotechnological production. ORBi. [Link]

  • Organic Chemistry Portal. (n.d.). Alkene synthesis by alkyne semireduction. [Link]

  • Google Patents. (n.d.). WO2018154244A1 - Method for the synthesis of pheromones.
  • Unnamed Publisher. (n.d.). How much is a pheromone worth?. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Undecyn-1-ol

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 5-Undecyn-1-ol. As a niche chemical combining the functionalities of a long-chain alcohol and an internal alkyne, its dispo...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 5-Undecyn-1-ol. As a niche chemical combining the functionalities of a long-chain alcohol and an internal alkyne, its disposal requires a nuanced understanding of chemical hazards and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and environmental stewardship.

Immediate Action Briefing: Core Disposal Principles

Before handling 5-Undecyn-1-ol waste, it is critical to recognize its primary hazards. While a specific, comprehensive Safety Data Sheet (SDS) for 5-Undecyn-1-ol is not widely available, its structure allows for a reliable hazard assessment based on analogous compounds like other long-chain alcohols and internal alkynes.

  • Primary Hazard Class: Based on its alcohol functional group, 5-Undecyn-1-ol should be treated as a flammable liquid .[1][2]

  • Secondary Hazards: Assumed to be a skin and eye irritant.[2][3]

  • Core Disposal Mandate: DO NOT dispose of 5-Undecyn-1-ol or its solutions down the drain.[4][5] All waste containing this chemical must be collected and disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[5][6][7]

Hazard Profile and Scientific Rationale

Understanding the "why" behind a protocol is the cornerstone of laboratory safety. The disposal procedure for 5-Undecyn-1-ol is dictated by its molecular structure.

  • Alcohol Moiety (-OH): The hydroxyl group makes the molecule a polar protic solvent and, more importantly, confers flammability. Alcohols with more than 10% concentration are generally regarded as ignitable hazardous waste.[1]

  • Internal Alkyne (C≡C): The carbon-carbon triple bond is a site of high electron density. While internal alkynes are significantly more stable than terminal alkynes (which can form explosive acetylide salts), they are still reactive and incompatible with strong oxidizing agents.[2]

  • Undecyl Carbon Chain (C11): The long, nonpolar carbon chain reduces its water solubility and volatility compared to short-chain alcohols like ethanol.

Property Anticipated Value / Classification Rationale & Safety Implication
CAS Number 10379-46-1Unique identifier for tracking and regulatory purposes.
Physical State LiquidSpills can spread; requires appropriate containment.
Hazard Classification Flammable Liquid; Skin/Eye IrritantPrimary risk is fire.[2] Requires proper storage away from ignition sources and use of Personal Protective Equipment (PPE).[2][8]
Solubility Low in water; Soluble in organic solventsDo not drain dispose. Waste must be segregated into non-halogenated organic solvent waste streams.
Reactivity Incompatible with strong oxidizing agents, strong acids.Segregate waste to prevent violent reactions.[2] The internal alkyne is generally stable but should be handled with care.

Regulatory Framework: Adherence to OSHA and EPA Standards

Disposal of laboratory chemicals is not merely a best practice; it is a legal requirement governed by federal and local regulations.

  • OSHA Laboratory Standard (29 CFR 1910.1450): This regulation mandates that laboratories develop a Chemical Hygiene Plan (CHP).[9][10] This plan must include procedures for the safe removal of contaminated waste.[11] Your institution's CHP is the primary document governing your operations, and you are required to receive training on its contents.[12][13]

  • EPA Resource Conservation and Recovery Act (RCRA): The EPA regulates hazardous waste from "cradle to grave."[14] When you generate 5-Undecyn-1-ol waste, you are a hazardous waste generator. The waste must be collected in designated containers, properly labeled, and stored in a Satellite Accumulation Area (SAA) before being transported for disposal by a licensed facility.[1][15]

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for managing 5-Undecyn-1-ol waste from the point of generation to its final collection.

Step 1: Waste Segregation and Initial Collection

Proper segregation is the most critical step to prevent dangerous chemical reactions.

  • Identify the Waste Stream: Designate a specific waste container for Non-Halogenated Organic Solvent Waste . 5-Undecyn-1-ol and materials contaminated with it belong in this stream.

  • Check for Incompatibles: Before adding waste, ensure the container does not hold incompatible chemicals, such as strong oxidizing agents (e.g., nitric acid, permanganates) or strong acids.[2]

  • Collect Waste: Collect all liquid waste containing 5-Undecyn-1-ol, including reaction residues and solvent rinses, in this designated container.

  • Solid Waste: Collect grossly contaminated solid waste (e.g., paper towels, gloves, silica gel) in a separate, clearly labeled, and sealed container or heavy-duty bag for solid hazardous waste.

Step 2: Container Management in the Satellite Accumulation Area (SAA)

The SAA is the designated location in your lab where hazardous waste is stored pending pickup.[1]

  • Use a Proper Container: The waste container must be in good condition, compatible with the chemical (e.g., glass or polyethylene), and have a secure, screw-top lid.[1][5] The original product container is often an excellent choice.[5]

  • Labeling is Mandatory: As soon as the first drop of waste is added, affix a hazardous waste tag.[4] The label must include:

    • The words "Hazardous Waste"

    • The full chemical names of all components (e.g., "5-Undecyn-1-ol," "Methanol," etc.) and their approximate percentages.[1]

    • The date the container was first used.

  • Keep Containers Closed: Hazardous waste containers must be kept tightly closed at all times, except when actively adding or removing waste.[1][5] This is a common and serious regulatory violation. Evaporation in a fume hood is not a permissible disposal method.[5]

  • Storage Location: Store the container in your lab's designated SAA, which should be in a secondary containment tray to catch any potential leaks. Keep it away from ignition sources.[4][6]

Disposal Workflow Diagram

G cluster_0 At the Bench cluster_1 Satellite Accumulation Area (SAA) cluster_2 Final Disposal A Waste Generated (5-Undecyn-1-ol) C Check for Incompatibles A->C B Segregate into Non-Halogenated Organic Waste D Select Compatible Container B->D C->B E Affix Hazardous Waste Label D->E F Add Waste & Keep Container Closed E->F G Store in Secondary Containment F->G H Container Full (<90% Capacity) G->H I Contact EHS for Waste Pickup H->I J Transported by Licensed Contractor I->J

Caption: Workflow for the safe disposal of 5-Undecyn-1-ol from generation to collection.

Step 3: Arranging for Final Disposal
  • Monitor Fill Level: Do not fill containers beyond 90% capacity to allow for vapor expansion.[16]

  • Request Pickup: Once the container is full or has been in the lab for an extended period (typically 6-12 months, check your institution's policy), submit a waste collection request to your EHS department.[4][15]

Spill and Emergency Procedures

Accidents happen. Being prepared is essential.

  • Alert Personnel: Immediately alert others in the lab.

  • Assess the Spill:

    • Small Spill (<100 mL): If you are trained and it is safe to do so, contain the spill. Remove all ignition sources. Absorb the liquid with an inert absorbent material like vermiculite, sand, or a spill pad.[4][17] Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[4]

    • Large Spill (>100 mL) or Unknown Hazard: Evacuate the area immediately. Close the doors and alert your institution's emergency response team or EHS.[4] Do not attempt to clean it up yourself.

  • Decontaminate: Clean the spill area with soap and water after the bulk of the material has been removed.

References

  • Ethanol Disposal In Laboratories. Collect and Recycle. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Safety Data Sheet - Undecane. Airgas. Available at: [Link]

  • The Laboratory Standard. Vanderbilt University. Available at: [Link]

  • Safety Data Sheet - MASODOL® 1-7. Pilot Chemical. Available at: [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI) - NIH. Available at: [Link]

  • Hazardous Waste Management in the Laboratory. LabManager. Available at: [Link]

  • 5-Undecyn-1-ol — Chemical Substance Information. NextSDS. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). Available at: [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency (EPA). Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Preparation of Alkynes: Methods, Reactions & Examples. Vedantu. Available at: [Link]

  • Preparation of Alkynes - Elimination Reactions of Dihalides. Chemistry LibreTexts. Available at: [Link]

  • Preparation of Alkynes. Chemistry LibreTexts. Available at: [Link]

  • Video: Preparation of Alkynes: Alkylation Reaction. JoVE. Available at: [Link]

  • Alkynes – Organic Chemistry I. KPU Pressbooks. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5-Undecyn-1-OL

Comprehensive Safety and Operational Guide: Handling and Disposal of 5-Undecyn-1-OL As drug development and complex organic synthesis continue to advance, long-chain alkynyl alcohols like 5-Undecyn-1-OL (CAS: 69222-09-9)...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling and Disposal of 5-Undecyn-1-OL

As drug development and complex organic synthesis continue to advance, long-chain alkynyl alcohols like 5-Undecyn-1-OL (CAS: 69222-09-9)[1] have become critical intermediates. However, the unique structural properties of this C11 aliphatic alcohol—specifically its lipophilic hydrocarbon tail combined with a reactive alkyne moiety and a terminal hydroxyl group—demand rigorous, scientifically grounded safety protocols.

Extrapolating from the well-documented safety profiles of its structural isomers, such as 9-Undecyn-1-ol and 10-Undecyn-1-ol[2][3], 5-Undecyn-1-OL presents acute toxicity risks (oral, dermal, inhalation) and acts as a localized irritant to the eyes and respiratory tract[4]. Because its lipophilic nature allows it to easily disrupt and penetrate biological lipid bilayers, strict adherence to Personal Protective Equipment (PPE) and engineering controls is non-negotiable.

Hazard Assessment & PPE Causality

To build a self-validating safety culture, researchers must understand why specific PPE is chosen, rather than simply following a checklist.

  • Dermal Protection (Nitrile vs. Latex): The aliphatic chain of 5-Undecyn-1-OL acts as a non-polar solvent that can rapidly degrade natural rubber latex. Nitrile gloves provide a superior, chemically resistant cross-linked barrier against long-chain aliphatic alcohols, preventing chemical breakthrough and subsequent dermal absorption[5].

  • Respiratory Protection: Alkynyl alcohols possess moderate volatility at room temperature. Inhalation of these vapors can cause respiratory tract irritation (GHS Hazard H335). Handling must be restricted to a certified chemical fume hood to ensure volatile organic compounds (VOCs) are safely extracted before they reach the operator's breathing zone.

  • Ocular Protection: Accidental splashing introduces the risk of severe eye irritation (GHS Hazard H319)[2]. Standard safety glasses are insufficient; tight-fitting chemical splash goggles are required to prevent capillary wicking of the liquid into the eyes.

Quantitative PPE Matrix
PPE CategoryRequired SpecificationCausality / Scientific JustificationReplacement / Validation Protocol
Hand Protection Nitrile gloves (Min. 4 mil thickness)High resistance to aliphatic alcohols; prevents lipid-layer disruption on skin.Replace immediately if contaminated, or every 2 hours of continuous use.
Eye Protection ANSI Z87.1 tight-fitting safety gogglesProtects against aerosolized droplets and direct splash hazards.N/A (Reusable; wash with mild detergent post-operation).
Body Protection Flame-Resistant (FR) Lab Coat & Closed-toe shoes5-Undecyn-1-OL is a combustible liquid. FR material prevents ignition.Launder regularly; replace immediately if chemical soiling occurs.
Engineering Control Chemical Fume Hood (80–100 fpm face velocity)Mitigates inhalation of VOCs and acts as a physical blast shield.Verify face velocity via digital monitor prior to uncapping the chemical.

Step-by-Step Operational Workflow

Every protocol in the laboratory must be a self-validating system. Follow this step-by-step methodology to ensure absolute safety during the dispensing and synthesis phases.

Phase 1: Pre-Operation Setup & Self-Validation

  • Fume Hood Verification: Turn on the fume hood and verify the face velocity is between 80–100 feet per minute (fpm). Self-Validation: If a digital readout is unavailable, tape a Kimwipe to the sash; a steady inward flutter confirms negative pressure.

  • Glove Integrity Check: Perform the "inflation test" on your nitrile gloves. Trap air inside the glove and roll the cuff down to pressurize the fingers. Discard if any micro-leaks are detected.

  • Clear the Workspace: Remove all strong oxidizing agents (e.g., chromic acid, permanganates) from the fume hood, as alkynyl alcohols are incompatible and can react violently with oxidizers[4].

Phase 2: Chemical Handling

  • Don PPE: Put on the FR lab coat, safety goggles, and the validated nitrile gloves.

  • Dispensing: Transfer the 5-Undecyn-1-OL container into the fume hood. Use only glass or PTFE-lined syringes/pipettes for dispensing. Do not use polystyrene or standard plastic consumables, as the aliphatic alcohol may cause polymer leaching.

  • Execution: Keep the sash as low as possible (below the breathing zone) while actively manipulating the chemical.

Phase 3: Post-Operation & Decontamination

  • Seal and Store: Tightly cap the 5-Undecyn-1-OL container. Store it in a cool, dark, and well-ventilated flammables cabinet[4].

  • Glassware Decontamination: Rinse all contaminated glassware with a compatible organic solvent (e.g., acetone) inside the fume hood to dissolve residual 5-Undecyn-1-OL before transferring the glassware to a standard aqueous washing station.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and procedural action prevents exposure and environmental contamination.

Accidental Spill Protocol
  • Evacuate & Isolate: Immediately step back and alert laboratory personnel. Ensure the fume hood sash is lowered to maximize exhaust velocity over the spill.

  • Eliminate Ignition Sources: Because 5-Undecyn-1-OL is combustible, turn off any nearby hot plates or open flames.

  • Containment (Don PPE): Wearing fresh nitrile gloves and goggles, surround the spill with an inert chemical absorbent pad or vermiculite. Crucial: Do not use combustible materials like sawdust to absorb the spill.

  • Cleanup: Shovel the saturated absorbent into a compatible, sealable hazardous waste container[3].

Waste Disposal Plan
  • Classification: 5-Undecyn-1-OL must be classified as Non-Halogenated Organic Waste .

  • Disposal Mechanism: Do not pour down the sink. Aquatic toxicity is a known hazard for long-chain alkynyl alcohols (GHS09: H400)[2]. Collect all liquid waste, contaminated gloves, and absorbent materials in clearly labeled, tightly sealed waste carboys for professional incineration.

Operational Workflow Visualization

The following diagram illustrates the logical flow of safety checks, handling procedures, and emergency spill response when working with 5-Undecyn-1-OL.

G Start Pre-Operation Hazard Assessment PPE Don Mandatory PPE (Nitrile, Goggles, Lab Coat) Start->PPE FumeHood Transfer to Fume Hood PPE->FumeHood Handle Handle 5-Undecyn-1-OL (Dispensing/Synthesis) FumeHood->Handle Spill Spill Occurs? Handle->Spill SpillYes Evacuate & Ventilate Use Absorbent Pad Spill->SpillYes Yes SpillNo Proceed to Post-Operation Spill->SpillNo No Disposal Dispose in Organic Waste SpillYes->Disposal SpillNo->Disposal

Operational workflow and spill response decision tree for handling 5-Undecyn-1-OL.

References

  • Title: 5-Undecyn-1-ol — Chemical Substance Information (CAS 69222-09-9) Source: NextSDS URL: [Link]

  • Title: 9-Undecyn-1-ol — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

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